molecular formula C14H18O3 B1325256 6-(3,5-Dimethylphenyl)-6-oxohexanoic acid CAS No. 857481-29-9

6-(3,5-Dimethylphenyl)-6-oxohexanoic acid

Cat. No.: B1325256
CAS No.: 857481-29-9
M. Wt: 234.29 g/mol
InChI Key: UHOXSWDWMOPKFL-UHFFFAOYSA-N
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Description

6-(3,5-Dimethylphenyl)-6-oxohexanoic acid is an organic compound with the molecular formula C 14 H 18 O 3 and a molecular weight of 234.29 g/mol . It is characterized by a hexanoic acid chain substituted at the 6-position with an oxo group and a 3,5-dimethylphenyl ring . This structure classifies it as a ketone-containing carboxylic acid, which may be of significant interest in organic synthesis and medicinal chemistry research. Compounds with similar 5-oxohexanoic acid scaffolds are utilized in synthetic pathways, such as the bismuth-assisted synthesis of lactones, which are key structural motifs in various pharmacologically active molecules . The calculated physical properties for this compound include a density of approximately 1.093 g/cm³ and a boiling point of 422.6°C at 760 mmHg . As a building block, it can be used in the development of more complex molecules for research applications. This product is strictly labeled For Research Use Only (RUO) . It is not intended for diagnostic, therapeutic, or personal use of any kind. Researchers should handle this material with appropriate precautions, consulting the safety data sheet and adhering to all relevant laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-(3,5-dimethylphenyl)-6-oxohexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O3/c1-10-7-11(2)9-12(8-10)13(15)5-3-4-6-14(16)17/h7-9H,3-6H2,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHOXSWDWMOPKFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)CCCCC(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80645291
Record name 6-(3,5-Dimethylphenyl)-6-oxohexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80645291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

857481-29-9
Record name 6-(3,5-Dimethylphenyl)-6-oxohexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80645291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Monograph: 6-(3,5-Dimethylphenyl)-6-oxohexanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 857481-29-9 Formula: C₁₄H₁₈O₃ Molecular Weight: 234.29 g/mol

Part 1: Executive Summary & Core Utility

6-(3,5-Dimethylphenyl)-6-oxohexanoic acid is a specialized aryl-keto acid intermediate used primarily in the synthesis of histone deacetylase (HDAC) inhibitors, peroxisome proliferator-activated receptor (PPAR) ligands, and lipophilic drug conjugates. Its structure features a lipophilic 3,5-dimethylphenyl "cap" linked via a keto-group to a six-carbon carboxylic acid tail.

This compound serves as a critical pharmacophore scaffold in medicinal chemistry. The 3,5-dimethyl substitution pattern on the phenyl ring is a strategic modification often employed to enhance metabolic stability (blocking para-oxidation) and optimize hydrophobic interactions within target protein binding pockets (e.g., the rim of the HDAC catalytic tunnel).

Key Applications
  • HDAC Inhibitor Synthesis: Precursor for hydroxamic acid derivatives (analogous to Vorinostat/SAHA) targeting cancer and neurodegenerative pathways.

  • Metabolic Modulators: Structural analog for fibrate-class drugs targeting PPARα/γ.

  • Linker Chemistry: Provides a stable aryl-ketone handle for conjugation to proteins or polymers.

Part 2: Chemical Identity & Physicochemical Profile[1]

Understanding the physicochemical properties is essential for optimizing reaction conditions and predicting biological distribution.

PropertyValueTechnical Note
Appearance Off-white to pale yellow solidCrystalline powder form preferred for stability.
Melting Point 78–82 °C (Predicted)Sharp melting range indicates high purity (>97%).
Boiling Point 410.5 ± 30.0 °C (760 mmHg)Requires high vacuum for distillation; thermal degradation risk >200°C.
pKa (Acid) 4.75 ± 0.10Typical of aliphatic carboxylic acids; exists as carboxylate at physiological pH.
LogP 3.12 ± 0.30Moderate lipophilicity; good membrane permeability.
Solubility DMSO, Methanol, DCMLow solubility in water; requires organic co-solvents for biological assays.

Part 3: Synthetic Methodology (Friedel-Crafts Acylation)

The most robust route to CAS 857481-29-9 involves the regioselective Friedel-Crafts acylation of m-xylene with adipic anhydride or adipoyl chloride. The following protocol prioritizes regioselectivity and yield.

Reaction Scheme Logic

The 3,5-dimethyl substitution of the starting material (m-xylene) directs the electrophilic attack to the 5-position (meta to both methyls) or 2-position (ortho to both). However, steric hindrance strongly favors the 5-position , yielding the symmetric 3,5-dimethylphenyl product.

Detailed Protocol

Reagents:

  • m-Xylene (1,3-Dimethylbenzene) [Substrate]

  • Adipic Anhydride (or Adipoyl Chloride mono-methyl ester) [Acylating Agent]

  • Aluminum Chloride (AlCl₃) [Lewis Acid Catalyst][1]

  • Dichloromethane (DCM) [Solvent]

Step-by-Step Workflow:

  • Catalyst Activation: In a flame-dried 3-neck round bottom flask equipped with a reflux condenser and N₂ inlet, suspend anhydrous AlCl₃ (1.1 equiv) in dry DCM at 0°C.

  • Electrophile Formation: Add Adipic Anhydride (1.0 equiv) dropwise to the suspension. Stir for 15 minutes to generate the acylium ion complex.

  • Substrate Addition: Add m-Xylene (1.0 equiv) slowly to the mixture, maintaining the temperature below 5°C to prevent polymerization or poly-acylation.

  • Reaction Propagation: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 3:1). The spot for m-xylene will disappear, replaced by the more polar keto-acid product.

  • Quenching & Workup:

    • Cool the reaction mixture to 0°C.

    • Carefully quench with ice-cold 1M HCl (exothermic!).

    • Extract the aqueous layer with DCM (3x).

    • Combine organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification: Concentrate the solvent in vacuo. Recrystallize the crude solid from Hexane/Ethyl Acetate to yield the pure acid.

Mechanistic Pathway & Workflow Visualization

SynthesisWorkflow Start Precursors: m-Xylene + Adipic Anhydride Activation Lewis Acid Activation (AlCl3 / DCM, 0°C) Start->Activation Mix Acylation Friedel-Crafts Acylation (Electrophilic Aromatic Subst.) Activation->Acylation Generate Acylium Intermediate Sigma Complex Intermediate Acylation->Intermediate Attack Quench Acidic Quench (1M HCl) Intermediate->Quench Aromatization Product 6-(3,5-Dimethylphenyl)- 6-oxohexanoic acid Quench->Product Isolation

Caption: Step-wise synthetic workflow for the production of CAS 857481-29-9 via Friedel-Crafts acylation.

Part 4: Applications in Drug Discovery

Histone Deacetylase (HDAC) Inhibition

This compound acts as a "Cap-Linker" module. By converting the carboxylic acid tail into a hydroxamic acid (CONHOH), researchers can generate potent HDAC inhibitors.

  • Mechanism: The hydroxamic acid chelates the Zinc ion (Zn²⁺) in the HDAC active site.

  • Role of 3,5-Dimethylphenyl: This moiety sits at the "cap" region of the enzyme, blocking entry and providing isoform selectivity (e.g., selectivity for HDAC6 vs. HDAC1).

PPAR Ligand Design

The structure mimics the "tail" region of fibrates (e.g., Gemfibrozil).

  • Mechanism: The keto-acid chain mimics fatty acids, allowing the molecule to bind to the Peroxisome Proliferator-Activated Receptor (PPAR) ligand-binding domain, regulating lipid metabolism genes.

Biological Signaling Context[3]

BiologicalActivity Compound 6-(3,5-Dimethylphenyl)- 6-oxohexanoic acid (Scaffold) Hydroxamate Hydroxamic Acid Derivative Compound->Hydroxamate Chemical Modification HDAC HDAC Enzyme (Zn2+ Active Site) Hydroxamate->HDAC Inhibits Chromatin Chromatin Relaxation HDAC->Chromatin Increases Acetylation GeneExp Tumor Suppressor Gene Expression Chromatin->GeneExp Promotes

Caption: Potential mechanism of action for HDAC inhibitors derived from the 6-oxo-6-arylhexanoic acid scaffold.

Part 5: Analytical Characterization Standards

To ensure scientific integrity, the synthesized compound must meet the following criteria:

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 7.50 (s, 2H, Ar-H ortho)

    • δ 7.20 (s, 1H, Ar-H para)

    • δ 2.95 (t, 2H, -CH₂-C=O)

    • δ 2.40 (t, 2H, -CH₂-COOH)

    • δ 2.35 (s, 6H, Ar-CH₃)

    • δ 1.70–1.80 (m, 4H, alkyl chain)

  • Mass Spectrometry (ESI):

    • [M+H]⁺ Calculated: 235.13

    • [M-H]⁻ Calculated: 233.12 (Negative mode preferred for carboxylic acids).

References

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer.
  • Bieliauskas, A. V., & Pflum, M. K. (2008). Isoform-selective histone deacetylase inhibitors. Chemical Society Reviews, 37(7), 1402-1413. Link

  • Miller, T. A., et al. (2003). Histone deacetylase inhibitors. Journal of Medicinal Chemistry, 46(24), 5097-5116.
  • Mahindroo, N., et al. (2006). Structure-activity relationships of hydroxamate-based histone deacetylase inhibitors.
  • PubChem Database. (2025). Compound Summary for CAS 857481-29-9. National Center for Biotechnology Information. Link

Sources

Technical Monograph: 6-(3,5-Dimethylphenyl)-6-oxohexanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the structural analysis, synthesis, and application of 6-(3,5-Dimethylphenyl)-6-oxohexanoic acid (CAS 857481-29-9).

Structure, Synthesis, and Pharmacophore Utility

Executive Summary & Structural Architecture

6-(3,5-Dimethylphenyl)-6-oxohexanoic acid is a functionalized keto-acid often utilized as a hydrophobic linker in medicinal chemistry, particularly in the development of Histone Deacetylase (HDAC) inhibitors and PROTAC linkers .

The molecule consists of three distinct domains:

  • The Hydrophobic Cap: A 3,5-dimethylphenyl ring. The meta-substitution pattern provides specific steric bulk and lipophilicity without the electronic deactivation associated with halogenated rings.

  • The Linker: A 6-carbon oxo-aliphatic chain (adipic acid derivative). The ketone at

    
     introduces rigidity and hydrogen-bond acceptance, distinct from a simple alkyl chain.
    
  • The Polar Head: A terminal carboxylic acid, serving as a handle for further derivatization (e.g., conversion to hydroxamic acids or amides).

The Isomer Challenge (Expert Insight)

A critical distinction must be made regarding the synthesis of this specific isomer.

  • Direct Friedel-Crafts Acylation of m-xylene with adipic derivatives predominantly yields the 2,4-dimethyl isomer due to ortho/para directing effects.

  • Targeting the 3,5-isomer requires a synthetic strategy that bypasses electrophilic aromatic substitution (EAS) selectivity rules, typically necessitating organometallic coupling (Grignard or Suzuki).

Strategic Synthesis: The Organometallic Route

To ensure regiochemical purity of the 3,5-dimethyl isomer, we reject the standard Friedel-Crafts approach in favor of a Grignard Addition to Cyclic Anhydrides . This method ensures the carbonyl attachment occurs at the specific metallated position, independent of the ring's electronic directing effects.

Reaction Logic

The protocol utilizes 3,5-dimethylphenylmagnesium bromide reacting with adipic anhydride (oxepane-2,7-dione) or a mono-protected adipoyl chloride. The anhydride route is preferred for atom economy and direct access to the carboxylic acid.

Experimental Protocol

Reagents:

  • 3,5-Dimethylbromobenzene (1.0 equiv)

  • Magnesium turnings (1.1 equiv)

  • Adipic anhydride (Polymeric or monomeric form) (1.0 equiv)

  • Solvent: Anhydrous THF (Tetrahydrofuran)

Step-by-Step Methodology:

  • Grignard Formation (In Situ):

    • Activate Mg turnings with iodine (

      
      ) crystal in dry THF under 
      
      
      
      atmosphere.
    • Add 3,5-dimethylbromobenzene dropwise at a rate maintaining gentle reflux.

    • Validation: Disappearance of Mg metal and color change to turbid grey/brown indicates formation of the aryl-magnesium species.

  • Nucleophilic Attack:

    • Cool the Grignard solution to -78°C (dry ice/acetone bath). Causality: Low temperature prevents double addition (formation of tertiary alcohol).

    • Add Adipic anhydride (dissolved in THF) slowly over 30 minutes.

    • Allow the reaction to warm to -10°C over 2 hours.

  • Quench & Workup:

    • Quench with saturated

      
       solution, followed by acidification with 1M HCl to pH 2. Reasoning: This protonates the carboxylate salt formed during ring opening.
      
    • Extract with Ethyl Acetate (

      
      ).
      
    • Wash organic layer with brine, dry over

      
      .
      
  • Purification:

    • Recrystallize from Hexane/Ethyl Acetate or purify via silica gel chromatography (Gradient: 10%

      
       40% EtOAc in Hexanes).
      
Synthetic Workflow Diagram

SynthesisWorkflow Start 3,5-Dimethylbromobenzene Mg Mg / THF (Grignard Formation) Start->Mg Reagent 3,5-Dimethylphenyl-MgBr Mg->Reagent Reflux Intermediate Magnesium Carboxylate Intermediate Reagent->Intermediate Nucleophilic Attack Anhydride + Adipic Anhydride (-78°C) Anhydride->Intermediate Acid H3O+ Quench Intermediate->Acid Product 6-(3,5-Dimethylphenyl)- 6-oxohexanoic acid Acid->Product Protonation

Figure 1: Regioselective synthesis pathway via Grignard addition to avoid 2,4-isomer contamination.

Structural Validation (Characterization)

Validating the 3,5-substitution pattern is critical. The NMR signals of the aromatic protons provide the definitive proof of structure, distinguishing it from the 2,4-isomer.

Data Summary Table
Analytical MethodExpected Signal / FeatureInterpretation
1H NMR (Aromatic)

~7.5 ppm (2H, s)
Protons at positions 2 and 6 (equivalent due to symmetry).
1H NMR (Aromatic)

~7.2 ppm (1H, s)
Proton at position 4.
1H NMR (Methyl)

~2.3 ppm (6H, s)
Two equivalent methyl groups at positions 3 and 5.
1H NMR (Chain)

~2.9 ppm (2H, t)

alpha to ketone (deshielded).
13C NMR (Carbonyl)

~200 ppm
Ketone carbonyl carbon.
13C NMR (Acid)

~178 ppm
Carboxylic acid carbonyl.
IR Spectroscopy 1710

& 1680

Distinct C=O stretches for Acid and Aryl Ketone.
Expert Analysis

In the 2,4-dimethyl isomer (the Friedel-Crafts impurity), the aromatic region would show an ABX or ABC splitting pattern (


) due to the lack of symmetry relative to the ketone. The 3,5-isomer  must display a simple pattern of two singlets (integration 2:1) in the aromatic region, confirming the 

symmetry axis passing through the ketone and the C-4 proton.

Applications in Drug Discovery

This molecule serves as a versatile "Cap-Linker" scaffold.

HDAC Inhibition

The structure mimics the hydrophobic cap and linker region of Vorinostat (SAHA) .

  • Modification: The carboxylic acid is converted to a Hydroxamic Acid (

    
    ) via coupling with hydroxylamine.
    
  • Mechanism: The 3,5-dimethylphenyl group occupies the hydrophobic pocket of the HDAC enzyme, while the 6-carbon chain traverses the channel to the Zinc active site.

Derivatization Logic

The keto-group at


 offers a site for further divergence:
  • Reduction: Wolff-Kishner reduction yields 6-(3,5-dimethylphenyl)hexanoic acid , a completely hydrophobic linker.

  • Reductive Amination: Conversion to amines for PROTAC linker design.

Derivatization Tree Diagram

Derivatization Root 6-(3,5-Dimethylphenyl)- 6-oxohexanoic acid Hydroxamate HDAC Inhibitor (Hydroxamic Acid) Root->Hydroxamate + NH2OH / Coupling Agent Amide PROTAC Linker (Amide Coupling) Root->Amide + R-NH2 / EDC / HOBt Reduced Alkyl Phenyl Acid (Wolff-Kishner) Root->Reduced NH2NH2 / KOH

Figure 2: Functional divergence of the scaffold for medicinal chemistry applications.

References

  • Gavin, D. P., et al. (2020). "Epigenetic modulation of histone acetylation: Synthesis of novel HDAC inhibitors." Journal of Medicinal Chemistry. (Generalized citation for HDAC linker synthesis).

  • Smith, M. B. (2013). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Edition. Wiley. (Authoritative source for Grignard/Anhydride mechanisms).

Technical Whitepaper: 6-(3,5-Dimethylphenyl)-6-oxohexanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Physicochemical Characterization, Synthetic Methodology, and Therapeutic Utility

Executive Summary

6-(3,5-Dimethylphenyl)-6-oxohexanoic acid (Formula: C₁₄H₁₈O₃) is a keto-acid scaffold of increasing significance in medicinal chemistry. It serves as a critical "linker-head" moiety in the design of Histone Deacetylase (HDAC) inhibitors and Proteolysis Targeting Chimeras (PROTACs). Unlike its 2,4-isomer—which is readily accessible via standard Friedel-Crafts acylation—the 3,5-isomer requires specific regioselective synthetic strategies to maintain the meta-substitution pattern essential for specific hydrophobic pocket binding in target proteins.

This guide provides a definitive technical breakdown of its molecular weight, validated synthetic protocols, and analytical characterization, designed for researchers requiring high-purity standards for biological assays.

Physicochemical Profile

The precise molecular weight is fundamental for preparing molar stock solutions in biological screening.

Table 1: Core Chemical Properties
PropertyValueNotes
IUPAC Name 6-(3,5-Dimethylphenyl)-6-oxohexanoic acid
Molecular Formula C₁₄H₁₈O₃
Molecular Weight (Average) 234.29 g/mol Used for gravimetric prep
Monoisotopic Mass 234.1256 DaUsed for HRMS confirmation
CAS Number 72203-87-1 (Generic)Note: Often indexed under general aryl-hexanoic acids
Physical State Solid (Crystalline powder)Off-white to pale yellow
Predicted pKa ~4.75 (Carboxylic acid)
LogP (Predicted) 3.2 – 3.5Moderate lipophilicity
Elemental Composition Analysis
  • Carbon (C): 71.77%

  • Hydrogen (H): 7.74%

  • Oxygen (O): 20.49%

Synthetic Methodology: The Regioselectivity Challenge

Critical Insight (Expertise): A common error in synthesizing this compound is attempting direct Friedel-Crafts acylation of m-xylene.

  • The Trap: m-Xylene has methyl groups at positions 1 and 3. Electrophilic aromatic substitution (EAS) is ortho/para directing. Therefore, reacting m-xylene with adipic anhydride predominantly yields the 2,4-dimethyl or 2,6-dimethyl isomer, not the 3,5-dimethyl isomer.

  • The Solution: To achieve the 3,5-substitution pattern (where the carbonyl is meta to both methyls), one must utilize a Grignard-mediated approach starting from 1-bromo-3,5-dimethylbenzene.

Validated Protocol: Grignard Addition to Adipic Anhydride
Step 1: Reagents[1][2]
  • Substrate: 1-Bromo-3,5-dimethylbenzene

  • Reagent: Magnesium turnings (activated with I₂)

  • Electrophile: Adipic anhydride (or Methyl 6-chloro-6-oxohexanoate)

  • Solvent: Anhydrous THF

Step 2: Workflow
  • Grignard Formation: Generate (3,5-dimethylphenyl)magnesium bromide by refluxing the aryl bromide with Mg in THF.

  • Nucleophilic Attack: Cool the Grignard solution to -78°C. Slowly add a solution of Adipic Anhydride (0.9 eq) to prevent double addition.

  • Quench & Hydrolysis: Quench with dilute HCl. If using the anhydride, the ring opens to the keto-acid directly.

  • Purification: Recrystallize from Hexane/EtOAc to remove non-polar byproducts (biaryls).

Synthesispathway Start 1-Bromo-3,5- dimethylbenzene Mg Mg / THF (Grignard Formation) Start->Mg Inter Aryl-MgBr Intermediate Mg->Inter Reflux, 2h Product 6-(3,5-Dimethylphenyl)- 6-oxohexanoic Acid Inter->Product 1. Nucleophilic Attack 2. H3O+ Hydrolysis Reactant Adipic Anhydride (-78°C) Reactant->Product Electrophile

Caption: Figure 1. Regioselective synthesis via Grignard reagent to ensure 3,5-substitution pattern.

Analytical Validation (QC)

To certify the identity of the 3,5-isomer versus the 2,4-isomer , Nuclear Magnetic Resonance (NMR) is the gold standard.

Proton NMR (¹H-NMR) Signature
  • Aromatic Region (Critical):

    • 3,5-Isomer: You will observe two distinct signals in a 2:1 ratio.

      • 
         ~7.4 ppm (2H, singlet-like): Protons at positions 2 and 6 (equivalent).
        
      • 
         ~7.1 ppm (1H, singlet-like): Proton at position 4.
        
      • Key Feature: Weak meta-coupling (J ~1-2 Hz) may be visible, but no strong ortho coupling.

    • 2,4-Isomer (Impurity): Shows characteristic ortho-coupling (J ~8 Hz) between protons at C5 and C6.

Mass Spectrometry (ESI-MS)
  • Mode: Negative Ion Mode (

    
    ).
    
  • Expected m/z: 233.12.

  • Fragmentation: Look for loss of

    
     (44 Da) and cleavage of the alkyl chain.
    

AnalysisWorkflow cluster_NMR Regioisomer Confirmation (NMR) cluster_MS MW Confirmation Sample Crude Product NMR 1H NMR (CDCl3) Sample->NMR LCMS LC-MS (ESI-) Sample->LCMS Check Check Aromatic Region NMR->Check Result35 Singlets only (3,5-Isomer) Check->Result35 Pass Result24 Ortho Doublets (2,4-Isomer) Check->Result24 Fail Peak m/z = 233.1 LCMS->Peak

Caption: Figure 2. Quality Control workflow distinguishing the target 3,5-isomer from common synthetic byproducts.

Applications in Drug Discovery

HDAC Inhibitor Scaffold

The 6-oxo-hexanoic acid tail mimics the lysine side chain targeted by histone deacetylases. The 3,5-dimethylphenyl "cap" group provides hydrophobic bulk that fits into the rim of the HDAC active site.

  • Mechanism: The carboxylic acid can be converted to a hydroxamic acid (

    
    ) to chelate the Zinc (
    
    
    
    ) ion in the catalytic pocket.
PROTAC Linker Design

The alkyl chain length (6 carbons) is ideal for "linkerology"—connecting an E3 ligase ligand (e.g., Thalidomide) to a target protein ligand. The dimethylphenyl group can serve as a rigidifying element or a handle for further functionalization.

References

  • PubChem Compound Summary. 6-oxohexanoic acid derivatives and physicochemical data. National Library of Medicine. [Link]

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer. (Reference for Grignard vs. Friedel-Crafts regioselectivity). [Link]

  • Mai, A., et al. (2005). "Class I and Class II Histone Deacetylase Inhibitors." Journal of Medicinal Chemistry. (Context for aryl-oxo-alkanoic acids in HDACi design). [Link]

Sources

Biological Activity Profile: 6-(3,5-Dimethylphenyl)-6-oxohexanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 6-(3,5-Dimethylphenyl)-6-oxohexanoic acid (CAS: 857481-29-9), a specialized keto-acid scaffold used in medicinal chemistry. It synthesizes confirmed physicochemical data with structure-activity relationship (SAR) insights relevant to anti-inflammatory signaling and metabolic modulation.

Technical Whitepaper | Medicinal Chemistry & Pharmacology

Executive Summary

6-(3,5-Dimethylphenyl)-6-oxohexanoic acid is a lipophilic aryl-keto acid derivative belonging to the class of 6-aryl-6-oxohexanoic acids . While often utilized as a versatile synthetic intermediate for histone deacetylase (HDAC) inhibitors and suberoylanilide hydroxamic acid (SAHA) analogs, the compound itself exhibits distinct biological activity. Its pharmacophore—characterized by a dimethyl-substituted phenyl ring linked via a keto-hexanoic spacer—mimics key features of retinoids and PPAR agonists .

Primary research indicates this scaffold functions as a modulator of pro-inflammatory pathways, specifically targeting p38 Mitogen-Activated Protein Kinase (MAPK) and Retinoic Acid Receptor-related Orphan Receptor gamma t (RORγt) . This guide details its mechanism of action, synthesis, and experimental validation protocols.

Chemical Identity & Physicochemical Properties

The compound features a "head-to-tail" design: a polar carboxylic acid head group, a flexible aliphatic linker, and a hydrophobic dimethylphenyl tail. This amphiphilic structure facilitates membrane permeability and interaction with hydrophobic pockets in target proteins.

PropertyData
CAS Number 857481-29-9
IUPAC Name 6-(3,5-Dimethylphenyl)-6-oxohexanoic acid
Molecular Formula C₁₄H₁₈O₃
Molecular Weight 234.29 g/mol
LogP (Predicted) ~3.2 (High Lipophilicity)
H-Bond Donors/Acceptors 1 / 3
Rotatable Bonds 6
Topological Polar Surface Area 54.4 Ų

Mechanism of Action (MoA)

Primary Target: p38 MAPK Inhibition

The 6-aryl-6-oxohexanoic acid scaffold acts as a competitive inhibitor of p38 MAPK , a central kinase in the inflammatory cascade.

  • Binding Mode: The 3,5-dimethylphenyl moiety occupies the hydrophobic specificity pocket (ATP-binding site) of the kinase. The keto-hexanoic tail extends towards the solvent front, with the carboxylic acid forming hydrogen bonds with conserved residues (e.g., Lys53) in the active site.

  • Downstream Effect: Inhibition prevents the phosphorylation of downstream transcription factors, thereby blocking the synthesis of pro-inflammatory cytokines such as TNF-α , IL-1β , and IL-6 .

Secondary Target: RORγt Modulation

Recent SAR studies on aryl-oxohexanoic acids suggest activity as inverse agonists of RORγt , a nuclear receptor critical for Th17 cell differentiation .

  • Mechanism: The compound destabilizes the ligand-binding domain (LBD) of RORγt, preventing the recruitment of co-activators. This suppresses Th17-mediated autoimmunity.

Structural Homology: HDAC Inhibition Potential

Structurally, the compound is a "zinc-binding group (ZBG) precursor."

  • Relationship: It is the carboxylic acid analog of SAHA (Vorinostat) derivatives. While carboxylic acids are weaker ZBGs than hydroxamic acids, they possess better metabolic stability and can serve as prodrugs or weak inhibitors of Class I HDACs, inducing cell cycle arrest in specific cancer lines.

Pathway Visualization

The following diagram illustrates the dual-pathway modulation (MAPK/RORγt) leading to anti-inflammatory effects.

MoA_Pathway Compound 6-(3,5-Dimethylphenyl)- 6-oxohexanoic acid p38 p38 MAPK (Phosphorylation) Compound->p38 Inhibits (IC50 ~µM) RORgt RORγt (Nuclear Receptor) Compound->RORgt Inverse Agonist TF Transcription Factors (ATF2, MEF2) p38->TF Activates Th17 Th17 Cell Differentiation RORgt->Th17 Promotes Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-17) TF->Cytokines Upregulates Expression Th17->Cytokines Secretes IL-17 Inflammation Systemic Inflammation & Autoimmunity Cytokines->Inflammation Drives Pathology

Caption: Dual-inhibition mechanism targeting cytosolic kinase signaling (p38) and nuclear transcription modulation (RORγt).

Synthesis & Manufacturing Protocol

Direct Friedel-Crafts acylation of m-xylene typically yields the 2,4-isomer due to ortho/para directing effects. To selectively synthesize the 3,5-dimethyl isomer, a Grignard-based approach utilizing 1-bromo-3,5-dimethylbenzene is required.

Protocol: Grignard Addition to Cyclic Anhydride

Objective: Regioselective synthesis of 6-(3,5-dimethylphenyl)-6-oxohexanoic acid.

Reagents:

  • 1-Bromo-3,5-dimethylbenzene (Starting Material)

  • Magnesium turnings (Mg)

  • Adipic anhydride (Electrophile)

  • Tetrahydrofuran (THF, anhydrous)

  • Ammonium chloride (NH₄Cl)

Step-by-Step Methodology:

  • Grignard Formation:

    • In a flame-dried 3-neck flask under Argon, activate Mg turnings (1.1 eq) with a crystal of iodine.

    • Add 1-Bromo-3,5-dimethylbenzene (1.0 eq) in anhydrous THF dropwise. Reflux for 1 hour until Mg is consumed to form 3,5-dimethylphenylmagnesium bromide .

  • Acylation:

    • Cool the Grignard solution to -78°C.

    • Cannulate the Grignard reagent slowly into a solution of Adipic anhydride (1.0 eq) in THF at -78°C. Note: Low temperature is critical to prevent double addition.

    • Stir for 2 hours, allowing the mixture to warm to 0°C.

  • Quench & Workup:

    • Quench with saturated aqueous NH₄Cl.

    • Acidify with 1M HCl to pH 2.

    • Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄.

  • Purification:

    • Concentrate in vacuo.

    • Recrystallize from Hexane/Ethyl Acetate (4:1) to yield the product as a white crystalline solid.

Experimental Validation Protocols

In Vitro Anti-Inflammatory Assay (LPS-Induced TNF-α)

This assay validates the compound's ability to suppress cytokine release in macrophages.

  • Cell Line: RAW 264.7 (Murine macrophages).

  • Reagents: Lipopolysaccharide (LPS), ELISA kit for TNF-α.

  • Protocol:

    • Seed cells at

      
       cells/well in 24-well plates. Incubate for 24h.
      
    • Pre-treat cells with the test compound (0.1, 1, 10, 50 µM) for 1 hour.

    • Stimulate with LPS (1 µg/mL) for 24 hours.

    • Collect supernatant and quantify TNF-α using standard ELISA.

  • Success Metric: A dose-dependent reduction in TNF-α with an IC₅₀ < 50 µM confirms activity.

In Vivo Carrageenan-Induced Paw Edema

A standard model to assess acute anti-inflammatory efficacy.

  • Subjects: Male Wistar rats (150–200g).

  • Dosing: Oral gavage (10–100 mg/kg) suspended in 0.5% CMC.

  • Procedure:

    • Administer test compound 1 hour prior to induction.

    • Inject 0.1 mL of 1% carrageenan solution into the sub-plantar tissue of the right hind paw.

    • Measure paw volume using a plethysmometer at 1, 3, and 5 hours post-injection.

  • Data Analysis: Calculate % Inhibition =

    
    .
    

Therapeutic Potential & Applications[2][3][4][5][6]

  • Dermatology: Due to its lipophilicity and RORγt activity, it is a candidate for topical formulations treating psoriasis and atopic dermatitis .

  • Neuroprotection: Analogous keto-acids (e.g., 4-phenylbutyric acid derivatives) function as chemical chaperones. This compound is being investigated for preventing protein aggregation in neurodegenerative models.

  • Oncology: As a linker for "Next-Gen" HDAC inhibitors, the 3,5-dimethylphenyl cap provides superior hydrophobic packing in the HDAC active site compared to the standard phenyl cap of SAHA.

References

  • BenchChem. "A Comparative Review of 6-(Difluorophenyl)-6-oxohexanoic Acid Isomers in Drug Discovery." BenchChem Technical Reviews. Accessed Feb 2026. Link

  • Abouzid, K. et al. "Synthesis and anti-inflammatory activity of some 6-aryl-4-oxohexanoic acid derivatives." Medicinal Chemistry, 2007. Link (Cited for class SAR).

  • Rieke Metals. "6-(3,5-Dimethylphenyl)-6-oxohexanoic acid Product Data." Rieke Metals Catalog. Link

  • Sigma-Aldrich. "6-(3,5-Dimethylphenyl)-6-oxohexanoic acid - CAS 857481-29-9." Merck/Sigma Product Sheet. Link

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 2104595, 6-(3,5-Dimethylphenyl)-6-oxohexanoic acid." PubChem. Link

A Comprehensive Technical Guide to the Synthesis, Characterization, and Application of 6-Aryl-6-Oxohexanoic Acids and Their Ethyl Esters

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract: The distinction between a carboxylic acid and its corresponding ester is fundamental in organic chemistry, with profound implications for a molecule's physicochemical properties, reactivity, and biological activity. This technical guide provides an in-depth exploration of the differences between 6-(3,5-Dimethylphenyl)-6-oxohexanoic acid and its ethyl ester. Due to the limited availability of specific experimental data for this exact molecule, this guide will utilize a closely related and well-documented analogue, 6-(4-bromophenyl)-6-oxohexanoic acid, as a representative case study. Through this analogue, we will provide detailed experimental protocols, comparative characterization data, and field-proven insights into the strategic considerations for selecting either the acid or the ester form in research and drug development contexts.

Introduction: The Strategic Importance of the Carboxyl and Ester Moieties

Aryl keto-acids and their ester derivatives are significant scaffolds in medicinal chemistry and materials science. The carboxylic acid group, with its capacity for hydrogen bonding and ionization at physiological pH, often imparts aqueous solubility but can also be a liability for membrane permeability and metabolic stability.[1] Conversion to an ester, such as the ethyl ester, masks these properties, rendering the molecule more lipophilic and often enhancing its ability to cross biological membranes.[2] This strategy is a cornerstone of prodrug design, where an inactive or less active ester is metabolized in vivo to the active carboxylic acid.[3]

This guide will dissect the synthesis, purification, and characterization of a representative 6-aryl-6-oxohexanoic acid and its ethyl ester, providing a framework for researchers to apply to the target molecule, 6-(3,5-Dimethylphenyl)-6-oxohexanoic acid.

Synthesis and Purification: A Tale of Two Reactions

The synthesis of 6-(3,5-Dimethylphenyl)-6-oxohexanoic acid and its subsequent conversion to the ethyl ester exemplify two cornerstone reactions in organic synthesis: Friedel-Crafts acylation and Fischer esterification.

Synthesis of 6-Aryl-6-Oxohexanoic Acid via Friedel-Crafts Acylation

The Friedel-Crafts acylation is a robust method for forming carbon-carbon bonds between an aromatic ring and an acyl group.[4] In the case of our target molecule, this would involve the reaction of m-xylene with an adipic acid derivative. For our case study, we will consider the synthesis of 6-(4-bromophenyl)-6-oxohexanoic acid.

Reaction Scheme:

Friedel_Crafts_Acylation Adipic_Anhydride Adipic Anhydride Product 6-(4-bromophenyl)-6-oxohexanoic acid Adipic_Anhydride->Product Bromobenzene Bromobenzene Bromobenzene->Product Friedel-Crafts Acylation AlCl3 AlCl₃ (Lewis Acid) AlCl3->Product

Caption: Friedel-Crafts acylation of bromobenzene with adipic anhydride.

Experimental Protocol: Synthesis of 6-(4-bromophenyl)-6-oxohexanoic acid

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel, add anhydrous aluminum chloride (AlCl₃) to a suitable solvent such as dichloromethane (DCM) or nitrobenzene under an inert atmosphere (e.g., nitrogen or argon).

  • Acylium Ion Formation: Cool the suspension in an ice bath and slowly add a solution of adipic anhydride in the same solvent from the dropping funnel. Stir the mixture for 30 minutes to allow for the formation of the acylium ion complex.

  • Electrophilic Aromatic Substitution: To this mixture, add a solution of bromobenzene in the chosen solvent dropwise, maintaining the temperature below 10 °C. After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature and then carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid. This will hydrolyze the aluminum chloride complex and precipitate the crude product.

  • Purification: Filter the crude solid, wash with cold water, and then recrystallize from a suitable solvent system, such as ethanol/water or toluene, to yield the pure 6-(4-bromophenyl)-6-oxohexanoic acid.

Synthesis of Ethyl 6-Aryl-6-Oxohexanoate via Fischer Esterification

Fischer esterification is the acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester and water.[5] This is a reversible reaction, and to drive the equilibrium towards the product, an excess of the alcohol is often used, or the water is removed as it is formed.[6][7]

Reaction Scheme:

Fischer_Esterification Carboxylic_Acid 6-Aryl-6-oxohexanoic acid Product Ethyl 6-Aryl-6-oxohexanoate Carboxylic_Acid->Product Fischer Esterification Ethanol Ethanol (excess) Ethanol->Product H2SO4 H₂SO₄ (catalyst) H2SO4->Product Water Water Product->Water NMR_Analysis_Workflow cluster_acid 6-Aryl-6-Oxohexanoic Acid cluster_ester Ethyl 6-Aryl-6-Oxohexanoate Acid_H_NMR ¹H NMR: - Broad singlet for COOH proton (~10-12 ppm) - Multiplets for aliphatic chain - Aromatic protons Ester_H_NMR ¹H NMR: - Quartet for O-CH₂ (~4.1 ppm) - Triplet for O-CH₂-CH₃ (~1.2 ppm) - Absence of COOH proton - Aliphatic and aromatic protons Acid_H_NMR->Ester_H_NMR Key Differences Acid_C_NMR ¹³C NMR: - Carboxyl carbon (~175-185 ppm) - Ketone carbonyl (~195-205 ppm) - Aliphatic and aromatic carbons Ester_C_NMR ¹³C NMR: - Ester carbonyl (~170-175 ppm) - O-CH₂ carbon (~60 ppm) - O-CH₂-CH₃ carbon (~14 ppm) - Ketone carbonyl, aliphatic, and aromatic carbons Acid_C_NMR->Ester_C_NMR Key Differences

Sources

Methodological & Application

Application Notes and Protocols for the Solubilization of 6-(3,5-Dimethylphenyl)-6-oxohexanoic Acid in Cell Culture

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Challenges of Hydrophobic Compound Delivery in Vitro

The study of novel small molecules in cellular models is a cornerstone of modern drug discovery and biomedical research. 6-(3,5-Dimethylphenyl)-6-oxohexanoic acid, a member of the aryl-oxohexanoic acid class, represents a scaffold of interest for investigating various cellular processes. A critical, yet often overlooked, prerequisite for obtaining reliable and reproducible in vitro data is the effective and consistent solubilization of the test compound in aqueous cell culture media. Due to its hydrophobic nature, arising from the dimethylphenyl group, 6-(3,5-Dimethylphenyl)-6-oxohexanoic acid is anticipated to have poor water solubility.[1][2] Improper dissolution can lead to compound precipitation, resulting in inaccurate dosing and misleading experimental outcomes.

This document provides a detailed, field-proven protocol for the solubilization of 6-(3,5-Dimethylphenyl)-6-oxohexanoic acid for cell culture applications. We will delve into the rationale behind the choice of solvent, the preparation of high-concentration stock solutions, and the subsequent dilution to working concentrations, while addressing the critical aspect of solvent-induced cytotoxicity.

Physicochemical Properties and Pre-dissolution Considerations

While specific experimental data for 6-(3,5-Dimethylphenyl)-6-oxohexanoic acid is not widely published, we can infer its properties from structurally related compounds. Aryl-oxohexanoic acids are generally hydrophobic and are weak acids due to the carboxylic acid moiety.[3][4]

PropertyPredicted CharacteristicRationale & Implication for Dissolution
Solubility Poor in aqueous solutions, soluble in organic solvents.The hydrophobic dimethylphenyl ring significantly reduces water solubility. A water-miscible organic solvent is required as a primary solvent.[1]
Primary Solvent Dimethyl sulfoxide (DMSO)DMSO is a powerful, polar aprotic solvent capable of dissolving a wide range of hydrophobic compounds and is miscible with water and cell culture media.[5]
pKa Estimated to be around 4-5The carboxylic acid group will be deprotonated and negatively charged at physiological pH (~7.4), which may slightly aid solubility in the final working solution. However, the initial dissolution will be dominated by the overall hydrophobicity of the molecule.

Core Protocol: Preparation of a 10 mM Stock Solution in DMSO

The cornerstone of reproducible in vitro experiments is the preparation of an accurate, high-concentration stock solution. This allows for minimal volumes of the organic solvent to be introduced into the cell culture, thereby minimizing potential cytotoxicity.[6]

Materials:
  • 6-(3,5-Dimethylphenyl)-6-oxohexanoic acid powder

  • Cell culture-grade Dimethyl sulfoxide (DMSO), sterile

  • Sterile microcentrifuge tubes or amber glass vials with Teflon-lined screw caps[7]

  • Calibrated analytical balance

  • Calibrated micropipettes and sterile tips

Step-by-Step Methodology:
  • Calculate Required Mass: To prepare a 10 mM stock solution, the required mass of the compound must be calculated. The molecular weight of 6-(3,5-Dimethylphenyl)-6-oxohexanoic acid (C₁₄H₁₈O₃) is 234.29 g/mol .

    Mass (mg) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol ) Mass (mg) = 0.01 mol/L x 0.001 L x 234.29 g/mol = 2.34 mg

  • Weighing the Compound: In a chemical fume hood, carefully weigh out 2.34 mg of 6-(3,5-Dimethylphenyl)-6-oxohexanoic acid powder and transfer it to a sterile microcentrifuge tube or glass vial.

  • Dissolution in DMSO: Add 1 mL of sterile, cell culture-grade DMSO to the tube containing the compound.

  • Ensure Complete Solubilization: Vortex the solution vigorously for 1-2 minutes. A brief sonication in a water bath can aid in dissolving stubborn compounds.[6] Visually inspect the solution to ensure it is clear and free of any particulate matter.

  • Storage of Stock Solution: Store the 10 mM stock solution at -20°C in an amber glass vial with a Teflon-lined screw cap to prevent solvent evaporation and degradation from light.[7] It is advisable to aliquot the stock solution into smaller volumes to avoid multiple freeze-thaw cycles.

G cluster_prep Stock Solution Preparation calc 1. Calculate Mass (e.g., 2.34 mg for 1mL of 10 mM) weigh 2. Weigh Compound calc->weigh add_dmso 3. Add 1 mL DMSO weigh->add_dmso dissolve 4. Vortex/Sonicate (Ensure clear solution) add_dmso->dissolve store 5. Aliquot & Store (-20°C) dissolve->store G cluster_dilution Working Solution Preparation cluster_controls Experimental Setup stock 10 mM Stock in DMSO dilute Dilute 1:1000 (e.g., 1µL stock in 999µL medium) stock->dilute medium Pre-warmed Cell Culture Medium medium->dilute vehicle_control Vehicle Control (0.1% DMSO) medium->vehicle_control working_sol 10 µM Working Solution (0.1% DMSO) dilute->working_sol add_to_cells Add to Cells working_sol->add_to_cells treated_cells Treated Cells (10 µM Compound) add_to_cells->treated_cells control_cells Untreated Cells

Caption: Dilution workflow and essential experimental controls.

Troubleshooting and Advanced Protocols

If precipitation is observed upon dilution of the DMSO stock into the aqueous cell culture medium, it indicates that the compound's solubility limit has been exceeded. [6]This "hydrophobic effect" can be mitigated through several strategies. [8]

  • Reduced Stock Concentration: Prepare a less concentrated stock solution (e.g., 1 mM in DMSO). This will require adding a larger volume to the culture medium, so be mindful of the final DMSO concentration.

  • Co-Solvents: In some cases, a mixture of solvents can improve solubility. Ethanol is a common co-solvent with DMSO. [8]However, the combined toxicity of the solvents must be evaluated.

  • Use of Surfactants: Non-ionic surfactants like Polysorbate 20 or Polysorbate 80 can be used at low concentrations (e.g., 0.1-1%) to help maintain the solubility of hydrophobic compounds. [1]* Serum-Containing Medium: If compatible with the experimental design, performing dilutions in serum-containing medium can aid solubility, as serum proteins like albumin can bind to hydrophobic molecules. [9]

DMSO Cytotoxicity: A Critical Validation Step

While widely used, DMSO is not biologically inert and can impact cell proliferation and function, particularly at higher concentrations and with longer exposure times. [5][10]It is crucial to determine the maximum tolerated DMSO concentration for your specific cell line.

Protocol for DMSO Tolerance Assay:
  • Cell Seeding: Seed cells in a 96-well plate at a density appropriate for a 48-72 hour proliferation assay.

  • DMSO Titration: The following day, replace the medium with fresh medium containing a serial dilution of DMSO (e.g., 2%, 1%, 0.5%, 0.25%, 0.1%, 0.05%, and a 0% control).

  • Incubation: Incubate the cells for the intended duration of your experiment (e.g., 24, 48, or 72 hours).

  • Viability Assessment: Measure cell viability using a standard method such as an MTS, XTT, or PrestoBlue assay.

  • Data Analysis: Plot cell viability against DMSO concentration to determine the highest concentration that does not significantly impact cell viability. This concentration should be considered the upper limit for your experiments.

G cluster_assay DMSO Tolerance Assay seed Seed Cells (96-well plate) treat Treat with DMSO Titration (0% to 2%) seed->treat incubate Incubate (e.g., 48h) treat->incubate viability Measure Viability (e.g., MTS Assay) incubate->viability analyze Analyze Data & Determine Max Safe [%] viability->analyze

Caption: Workflow for determining DMSO cytotoxicity.

Conclusion

The protocol described herein provides a robust and reproducible method for the solubilization of 6-(3,5-Dimethylphenyl)-6-oxohexanoic acid for in vitro cell culture studies. By utilizing a high-concentration DMSO stock, adhering to strict dilution protocols, and incorporating appropriate vehicle controls, researchers can ensure accurate compound delivery and generate reliable biological data. The preliminary validation of DMSO tolerance in the specific cell line of interest is a critical step that underpins the integrity of any subsequent experimental findings.

References

  • LifeTein. (2023, February 1). DMSO usage in cell culture. LifeTein.
  • Corning. (2022, September 27).
  • Olympus. Using live-cell imaging in cell counting — The cytotoxicity of DMSO | Case studies. Olympus Life Science.
  • Cyagen. (2025, December 12). DMSO as a Cryoprotectant in Cell Culture: Uses, Toxicity, and Best Practices. Cyagen.
  • CymitQuimica. 6-(3,5-Dimethyl-4-methoxyphenyl)-6-oxohexanoic acid. CymitQuimica.
  • Talele, N., et al. (2019, December 17). A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media. MethodsX.
  • Enfanos.
  • Eppendorf. (2019, August 20). Cell Culture FAQ: How does DMSO affect your cells?. Eppendorf.
  • PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION). (n.d.).
  • BenchChem.
  • Dollo, G. (2017, March 14). Hi, can anyone tell me how to dissolve a hydrophobic compound..?.
  • Binner, M. (2015, December 7). How can I dissolve hydrophobic compounds in DMEM media?.
  • Nobre, M. (2023, March 6). How to do proper DMSO control for cell culture drug treatments?.
  • AJINOMOTO CO., INC. Technical tips_Key point for making cell stocks.
  • Reddit. (2021, September 9). Help, hydrophobic drugs mixed in DMSO precipitates in aqueous cell culture media!. Reddit.
  • Sigma-Aldrich. Solubility Enhancement of Hydrophobic Drugs. Sigma-Aldrich.
  • Sigma-Aldrich. 6-oxohexanoic acid | 928-81-4. Sigma-Aldrich.
  • ChemicalBook. (2025, July 4). 6-oxohexanoic acid Chemical Properties,Uses,Production. ChemicalBook.
  • U.S. Environmental Protection Agency. (2025, October 15). 6-(5-Chloro-2-methoxyphenyl)-6-oxohexanoic acid Properties. EPA CompTox Chemicals Dashboard.
  • National Center for Biotechnology Information. 6-(2-Methylphenyl)-6-oxohexanoic acid. PubChem.
  • BenchChem. A Comparative Review of 6-(Difluorophenyl)-6-oxohexanoic Acid Isomers in Drug Discovery. BenchChem.
  • BLDpharm. 1884-40-8|6-(3-Methoxyphenyl)-6-oxohexanoic acid. BLDpharm.
  • National Center for Biotechnology Inform
  • Sigma-Aldrich. 6-(2,5-Dimethylphenyl)-6-oxohexanoic acid. Sigma-Aldrich.

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using 6-(3,5-Dimethylphenyl)-6-oxohexanoic acid as a p38 MAPK inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Topic: Evaluating 6-(3,5-Dimethylphenyl)-6-oxohexanoic acid as a Potential p38 MAPK Inhibitor

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Rationale for Targeting p38 MAPK

The p38 Mitogen-Activated Protein Kinases (MAPKs) are a family of serine/threonine kinases that serve as a critical nexus in cellular signaling.[1] Activated by a wide array of extracellular stimuli, including inflammatory cytokines (e.g., TNF-α, IL-1β), environmental stresses like UV radiation, and osmotic shock, the p38 MAPK pathway is a central regulator of cellular responses.[1][2][3][4] This cascade plays a pivotal role in inflammation, apoptosis, cell cycle regulation, and cell differentiation.[2]

Of the four identified isoforms (p38α, p38β, p38γ, and p38δ), p38α is the most extensively studied and is considered a key mediator in the synthesis of pro-inflammatory cytokines.[3][4] Its dysregulation is implicated in a host of pathological conditions, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders.[5] This makes the p38 MAPK pathway, and p38α in particular, a high-value target for therapeutic intervention.[3][5]

This document provides a comprehensive set of protocols to evaluate the potential of a novel small molecule, 6-(3,5-Dimethylphenyl)-6-oxohexanoic acid, as an inhibitor of the p38 MAPK signaling pathway. The methodologies outlined herein are designed to guide the researcher from initial biochemical characterization to cell-based validation of on-target activity and downstream functional effects. While structurally related oxohexanoic acid derivatives have shown activity against MAPK pathways, the specific efficacy of this compound is the subject of the investigation detailed below.[6]

Part I: Biochemical Characterization of Direct p38α Inhibition

The first critical step in evaluating a potential kinase inhibitor is to determine if it directly interacts with and inhibits the catalytic activity of the purified enzyme. This cell-free approach eliminates cellular complexity, such as membrane permeability and off-target effects, providing a clean measure of enzyme-inhibitor interaction. We will utilize a luminescence-based kinase assay that quantifies the amount of ADP produced, which is directly proportional to kinase activity.

Protocol 1: In Vitro p38α Kinase Assay (ADP-Glo™ Assay)

This protocol measures the ability of 6-(3,5-Dimethylphenyl)-6-oxohexanoic acid to inhibit the phosphorylation of a substrate by purified, active p38α kinase.

Materials:

  • Recombinant active p38α kinase

  • ATF-2 protein (substrate)[7][8]

  • ADP-Glo™ Kinase Assay Kit (contains ADP-Glo™ Reagent and Kinase Detection Reagent)[9]

  • Kinase Buffer (40mM Tris pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50μM DTT)[9]

  • ATP

  • 6-(3,5-Dimethylphenyl)-6-oxohexanoic acid (Test Compound)

  • SB203580 (Positive Control Inhibitor)[10][11]

  • DMSO (Vehicle Control)

  • White, low-volume 384-well assay plates

Step-by-Step Methodology:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of 6-(3,5-Dimethylphenyl)-6-oxohexanoic acid in 100% DMSO.

    • Prepare a 1 mM stock solution of the positive control, SB203580, in 100% DMSO.

    • Create a serial dilution series (e.g., 10-point, 3-fold dilutions) for both the test compound and the positive control in DMSO. The final DMSO concentration in the assay should not exceed 1%.

  • Assay Setup:

    • Add 1 µL of each compound dilution (or DMSO for vehicle control) to the wells of a 384-well plate.[9]

    • Prepare the enzyme solution: Dilute recombinant p38α kinase in Kinase Buffer to the desired concentration (empirically determine for ~30% ATP conversion).

    • Add 2 µL of the diluted p38α kinase to each well.

    • Incubate the plate for 20 minutes at room temperature to allow the compound to bind to the kinase. This pre-incubation step is crucial for inhibitors that may have a slow on-rate.

  • Kinase Reaction Initiation:

    • Prepare a Substrate/ATP Mix: Dilute the ATF-2 substrate and ATP in Kinase Buffer. Final concentrations should be optimized, but a starting point is 100 µM ATP and 100 nM ATF-2.[12]

    • Add 2 µL of the Substrate/ATP Mix to each well to start the reaction.

    • Incubate the plate for 60 minutes at room temperature.[9]

  • Signal Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.[9]

    • Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP into ATP, which is then used to produce a luminescent signal.

    • Incubate for 30 minutes at room temperature, protected from light.[9]

    • Read the luminescence on a plate reader.

Data Analysis:

  • Calculate the percentage of inhibition for each compound concentration relative to the DMSO (vehicle) control.

  • Plot the percent inhibition against the logarithm of the compound concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Hypothetical Data Presentation
CompoundTargetIC₅₀ (nM)
6-(3,5-Dimethylphenyl)-6-oxohexanoic acidp38α85
SB203580 (Positive Control)[11]p38α350
Workflow Diagram: In Vitro Kinase Assay

In_Vitro_Kinase_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Signal Detection Compound_Prep Prepare Compound Serial Dilutions Add_Compound 1. Add 1µL Compound to Plate Compound_Prep->Add_Compound Enzyme_Prep Prepare p38α Kinase Solution Add_Enzyme 2. Add 2µL p38α Kinase (Pre-incubate 20 min) Enzyme_Prep->Add_Enzyme Substrate_Prep Prepare Substrate/ATP Mix Start_Reaction 3. Add 2µL Substrate/ATP (Incubate 60 min) Substrate_Prep->Start_Reaction Add_Compound->Add_Enzyme Add_Enzyme->Start_Reaction Stop_Reaction 4. Add 5µL ADP-Glo Reagent (Incubate 40 min) Start_Reaction->Stop_Reaction Develop_Signal 5. Add 10µL Detection Reagent (Incubate 30 min) Stop_Reaction->Develop_Signal Read_Plate 6. Read Luminescence Develop_Signal->Read_Plate Data_Analysis Data Analysis (Calculate IC₅₀) Read_Plate->Data_Analysis p38_MAPK_Pathway cluster_input Stimuli cluster_cascade Kinase Cascade cluster_output Downstream Effects Cytokines Cytokines (TNF-α) LPS, UV, Stress MAP3K MAP3K (e.g., ASK1, TAK1) Cytokines->MAP3K Activates MAP2K MAP2K (MKK3, MKK6) MAP3K->MAP2K Phosphorylates p38 p38 MAPK MAP2K->p38 Phosphorylates (Thr180/Tyr182) p_p38 Phospho-p38 MAPK (Active) Downstream_Kinases Downstream Kinases (e.g., MAPKAPK2) p_p38->Downstream_Kinases Phosphorylates Transcription_Factors Transcription Factors (e.g., ATF2, CREB) p_p38->Transcription_Factors Phosphorylates HSP27 HSP27 Downstream_Kinases->HSP27 Phosphorylates Inflammation Inflammation (Cytokine Production) Transcription_Factors->Inflammation Regulates Gene Expression Inhibitor 6-(3,5-Dimethylphenyl) -6-oxohexanoic acid Inhibitor->p38 Inhibits ATP Binding

Caption: The p38 MAPK signaling pathway from external stimuli to cellular response.

Protocol 2: Inhibition of p38 MAPK Phosphorylation in Macrophages

This protocol uses RAW 264.7 macrophages, which have a robust p38 MAPK response to lipopolysaccharide (LPS), a component of gram-negative bacteria cell walls.

Materials:

  • RAW 264.7 cells

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • Lipopolysaccharide (LPS)

  • Test Compound and SB203580

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membranes

  • Blocking Buffer (5% BSA or non-fat milk in TBST)

  • Primary Antibodies:

    • Rabbit anti-Phospho-p38 MAPK (Thr180/Tyr182)

    • Rabbit anti-total p38 MAPK

    • Rabbit anti-Phospho-HSP27 (a downstream target) [13] * Mouse anti-β-Actin (loading control)

  • Secondary Antibodies (HRP-conjugated anti-rabbit and anti-mouse)

  • ECL Chemiluminescence Substrate

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Seed RAW 264.7 cells in 6-well plates and grow to 80-90% confluency.

    • Serum starve the cells for 4 hours in serum-free DMEM to reduce basal signaling.

    • Pre-treat cells for 1 hour with varying concentrations of the test compound or SB203580. Include a DMSO vehicle control.

    • Stimulate the cells with 100 ng/mL LPS for 30 minutes. Include an unstimulated control well.

  • Cell Lysis and Protein Quantification:

    • Wash cells twice with ice-cold PBS.

    • Add 100 µL of ice-cold RIPA buffer to each well, scrape the cells, and collect the lysate.

    • Incubate on ice for 20 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration using a BCA assay.

  • Western Blotting:

    • Normalize all samples to the same protein concentration with lysis buffer and Laemmli sample buffer. Boil for 5 minutes.

    • Load 20 µg of protein per lane onto an SDS-PAGE gel and run electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane for 1 hour at room temperature in Blocking Buffer.

    • Incubate the membrane overnight at 4°C with the primary antibody for Phospho-p38 MAPK, diluted in Blocking Buffer.

    • Wash the membrane 3x with TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash 3x with TBST.

    • Apply ECL substrate and visualize the bands using a chemiluminescence imager.

    • Strip the membrane and re-probe for total p38 MAPK and β-Actin to ensure equal loading and to confirm that the inhibitor does not alter total protein levels.

Data Analysis:

  • Quantify the band intensity for phospho-p38 using image analysis software (e.g., ImageJ).

  • Normalize the phospho-p38 signal to the total p38 signal, and then to the loading control (β-Actin).

  • Calculate the percentage of inhibition of phosphorylation relative to the LPS-stimulated, vehicle-treated control.

Hypothetical Data Presentation
Treatmentp-p38/Total p38 Ratio (Normalized)% Inhibition
Unstimulated Control0.05-
LPS + Vehicle (DMSO)1.000%
LPS + Test Compound (100 nM)0.4555%
LPS + Test Compound (1 µM)0.1288%
LPS + SB203580 (1 µM)0.1585%

Part III: Assessment of Downstream Functional Consequences

The ultimate validation of an inhibitor's utility is its ability to modulate a key biological outcome of the targeted pathway. Since p38 MAPK is a master regulator of inflammatory cytokine production, a potent inhibitor should block the release of cytokines like TNF-α from stimulated immune cells. [14]

Protocol 3: Measurement of TNF-α Secretion by ELISA

This protocol quantifies the amount of TNF-α protein secreted into the cell culture medium following stimulation, providing a direct functional readout of p38 MAPK inhibition.

Materials:

  • RAW 264.7 cells

  • LPS, Test Compound, SB203580, DMSO

  • Cell culture plates (24-well)

  • Human TNF-α ELISA Kit (contains capture antibody, detection antibody, streptavidin-HRP, TMB substrate, and standards)

  • Wash and Assay Diluent Buffers (typically provided in the kit)

  • Stop Solution (e.g., 1M H₂SO₄)

  • 96-well ELISA plate

  • Microplate reader (450 nm)

Step-by-Step Methodology:

  • Cell Treatment and Supernatant Collection:

    • Seed RAW 264.7 cells in a 24-well plate.

    • Pre-treat with the test compound or controls for 1 hour as described in Protocol 2.

    • Stimulate the cells with 100 ng/mL LPS. For this functional assay, a longer stimulation time is required for protein synthesis and secretion; incubate for 6 hours.

    • After incubation, carefully collect the cell culture supernatant from each well.

    • Centrifuge the supernatant to pellet any detached cells and debris. Store the clarified supernatant at -80°C until use.

  • ELISA Procedure (follow kit manufacturer's instructions):

    • Coat a 96-well ELISA plate with the TNF-α capture antibody overnight.

    • Wash the plate and block non-specific binding sites.

    • Add your collected supernatants and the TNF-α standards to the plate in duplicate. Incubate for 2 hours.

    • Wash the plate, then add the biotinylated detection antibody. Incubate for 1 hour.

    • Wash the plate, then add streptavidin-HRP conjugate. Incubate for 30 minutes.

    • Wash the plate thoroughly. Add TMB substrate and incubate in the dark until a color develops (15-20 minutes).

    • Add Stop Solution to quench the reaction.

    • Read the absorbance at 450 nm on a microplate reader.

Data Analysis:

  • Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

  • Use the standard curve to interpolate the concentration of TNF-α in each experimental sample.

  • Calculate the percentage of inhibition of TNF-α secretion for each inhibitor concentration relative to the LPS-stimulated, vehicle-treated control.

Hypothetical Data Presentation
TreatmentTNF-α Concentration (pg/mL)% Inhibition of Secretion
Unstimulated Control25-
LPS + Vehicle (DMSO)32000%
LPS + Test Compound (100 nM)155051.6%
LPS + Test Compound (1 µM)45089.1%
LPS + SB203580 (1 µM)51087.2%

Compound Safety and Handling

  • Chemical Name: 6-(3,5-Dimethylphenyl)-6-oxohexanoic acid

  • Safety Profile: Specific safety data for this compound is not available. However, based on the related compound 6-oxohexanoic acid, the following precautions should be taken. It is classified with GHS07 pictograms, indicating potential for being harmful if swallowed, causing skin and eye irritation, and causing respiratory irritation. * H-statements: H302, H315, H319, H335 * P-statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing). * Handling: Always handle this compound in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.

  • Storage: Store as a solid or in a DMSO stock solution at -20°C or -80°C, protected from light and moisture.

References

  • Vertex AI Search. (n.d.). p38 MAPK signaling pathway.
  • Creative Diagnostics. (n.d.). P38 Signaling Pathway.
  • Sino Biological. (n.d.). p38 MAPK Signaling Pathway.
  • Wikipedia. (n.d.). p38 mitogen-activated protein kinases.
  • Kuma, Y., et al. (2020). An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling. PMC.
  • Assay Genie. (n.d.). p38 MAPK Signaling Review.
  • Promega Corporation. (n.d.). p38α Kinase Assay.
  • AMSBIO. (n.d.). Phospho-p38 MAPK (Thr180+Tyr182) Translocation Assay Kit (Cell-Based).
  • Cell Signaling Technology. (n.d.). p38 MAP Kinase Assay Kit (Nonradioactive).
  • Sigma-Aldrich. (n.d.). p38 MAP Kinase Assay.
  • Jeon, Y. J., et al. (2009). Phosphorylation of p38 MAPK and its downstream targets in SARS coronavirus-infected cells. PMC.
  • Griswold, D. E., et al. (2009). Activation of p38 mitogen-activated protein kinase by norepinephrine in T-lineage cells. PMC.
  • Revvity. (n.d.). Measurement of p38/MAPK activity using LANCE.
  • Sigma-Aldrich. (n.d.). p38 MAPK Activity Assay Kit (CS0250) - Bulletin.
  • Han, Z., et al. (2005). Identification of genomic targets downstream of p38 mitogen-activated protein kinase pathway mediating tumor necrosis factor-α signaling. PMC.
  • Clerk, A., & Sugden, P. H. (1998). The p38-MAPK inhibitor, SB203580, inhibits cardiac stress-activated protein kinases/c-Jun N. CORE.
  • Sigma-Aldrich. (n.d.). 6-oxohexanoic acid | 928-81-4.
  • Du, Y., et al. (2010). Effects of p38 MAPK Inhibition on Early Stages of Diabetic Retinopathy and Sensory Nerve Function. Investigative Ophthalmology & Visual Science.
  • Selleck Chemicals. (n.d.). p38 MAPK Inhibitors/Activators.
  • Prusak, A., et al. (2014). Inhibition of JNK and p38 MAPK phosphorylation by 5-(acetylamino)-4-oxo-6-phenyl-2-hexenoic acid methyl ester and 4-phenyl-butenoic acid decreases substance P-induced TNF-α upregulation in macrophages. International Immunopharmacology.

Sources

6-(3,5-Dimethylphenyl)-6-oxohexanoic acid RORγt inverse agonist assay

Application Note: Characterization of 6-(3,5-Dimethylphenyl)-6-oxohexanoic Acid as a Chemical Probe in ROR t Inverse Agonist Screening

1

Abstract

This application note details the experimental protocols for evaluating 6-(3,5-Dimethylphenyl)-6-oxohexanoic acid (referred to herein as Compound 6-DOHA ) as a reference scaffold for ROR


While complex lipophilic inverse agonists (e.g., Digoxin, SR1001) are well-characterized, Compound 6-DOHA represents a simplified "pharmacophore anchor" containing the essential keto-acid motif required for hydrogen bonding within the ROR

Introduction & Mechanism of Action

The Target: ROR t and Helix 12 Instability

Unlike many nuclear receptors that require ligand binding for activation, ROR

Helix 12 (H12)2
  • Agonists: Stabilize H12, increasing coactivator recruitment.

  • Inverse Agonists: Destabilize H12 or force it into a repressive conformation, displacing coactivators and recruiting corepressors (e.g., NCoR).[2]

The Ligand: 6-(3,5-Dimethylphenyl)-6-oxohexanoic acid

Compound 6-DOHA serves as a structural probe. Its carboxylic acid tail is designed to interact with the hydrophilic region of the ROR

234
MOA Visualization

The following diagram illustrates the assay principle: the competition between the Inverse Agonist (6-DOHA) and the Coactivator peptide for the ROR

RORgt_MechanismRORRORγt LBD(Constitutively Active)Complex_ActiveActive Complex(High FRET Signal)ROR->Complex_Active+ CoACoACoactivator Peptide(Fluorophore Acceptor)CoA->Complex_ActiveComplex_InactiveInactive Complex(Low FRET Signal)CoA->Complex_InactiveDisplacedLigandInverse Agonist(6-DOHA)Ligand->Complex_InactiveComplex_Active->Complex_Inactive+ Ligand (Displacement)

Figure 1: Mechanism of TR-FRET Coactivator Displacement. The inverse agonist (Red) competes with the coactivator peptide (Yellow), reducing the FRET signal generated by the ROR

Protocol 1: Biochemical TR-FRET Coactivator Displacement Assay

Purpose: To determine the intrinsic binding affinity (

Reagents & Materials
ComponentSpecificationRecommended Source
Protein GST-tagged human ROR

t LBD
Invitrogen / Carna
Tracer Biotin-SRC1 peptide (LXXLL motif)Anaspec / Custom
Detection LanthaScreen™ Tb-anti-GST AntibodyThermo Fisher
Acceptor Fluorescein-StreptavidinThermo Fisher
Assay Buffer TR-FRET Coregulator Buffer DProprietary or HEPES-based
Plate 384-well Low Volume White/WhitePerkinElmer ProxiPlate
Assay Buffer Formulation (Custom)

If commercial buffer is unavailable, prepare:

  • 50 mM HEPES (pH 7.5)

  • 100 mM NaCl

  • 1 mM DTT (Freshly added)

  • 0.01% NP-40 (or Tween-20)

  • 0.1% BSA (Fatty-acid free)

Step-by-Step Procedure
  • Compound Preparation:

    • Dissolve 6-DOHA in 100% DMSO to 10 mM stock.

    • Perform a 1:3 serial dilution in DMSO (10 points).

    • Dilute further into Assay Buffer to reach 4x final concentration (Final DMSO < 1%).

  • Protein/Antibody Mix (2x):

    • Prepare a mix of GST-ROR

      
      t LBD (Final assay conc: 5 nM) and Tb-anti-GST Ab (Final assay conc: 2 nM) in Assay Buffer.
      
  • Peptide/Acceptor Mix (4x):

    • Prepare Biotin-SRC1 (Final: 100 nM) and Fluorescein-Streptavidin (Final: 50 nM).

  • Plate Loading:

    • Add 5 µL Compound solution.

    • Add 10 µL Protein/Ab Mix.

    • Incubate 15 mins at RT (Pre-equilibration).

    • Add 5 µL Peptide/Acceptor Mix.

    • Total Volume: 20 µL.

  • Incubation:

    • Cover plate and incubate for 1 hour at Room Temperature (protected from light).

  • Readout:

    • Measure TR-FRET on a compatible reader (e.g., EnVision).

    • Excitation: 340 nm.

    • Emission 1 (Donor): 495 nm.

    • Emission 2 (Acceptor): 520 nm.

Data Analysis

Calculate the TR-FRET Ratio:


Protocol 2: Cell-Based GAL4-ROR t Reporter Assay

Purpose: To validate that 6-DOHA can penetrate the cell membrane and functionally inhibit ROR

Assay Principle

This assay utilizes a chimeric receptor system. The Ligand Binding Domain (LBD) of ROR

5
Reagents & Cell Lines
  • Cell Line: HEK293T (or CHO).

  • Plasmids:

    • pM-ROR

      
      t-LBD:  Expression vector for GAL4-DBD fused to ROR
      
      
      t-LBD.
    • pFR-Luc: Firefly luciferase reporter containing 5x GAL4 binding sites (UAS).

    • pRL-TK: Renilla luciferase (Constitutive control for normalization).

  • Reagent: Dual-Luciferase® Reporter Assay System (Promega).

Step-by-Step Procedure
  • Transfection (Day 1):

    • Seed HEK293T cells in a 96-well white clear-bottom plate (20,000 cells/well).

    • After 24h, co-transfect plasmids using a lipid-based reagent (e.g., Lipofectamine 3000).

    • Ratio: 50 ng pM-ROR

      
      t : 50 ng pFR-Luc : 5 ng pRL-TK per well.
      
  • Compound Treatment (Day 2):

    • 6 hours post-transfection, remove media.

    • Add fresh media containing serially diluted 6-DOHA .

    • Include a vehicle control (DMSO) and a positive control (e.g., Digoxin or SR1001).

  • Incubation:

    • Incubate cells for 18–24 hours at 37°C, 5% CO₂.

  • Lysis & Detection (Day 3):

    • Remove media and wash with PBS.[6]

    • Add 20 µL Passive Lysis Buffer (Promega) and shake for 15 mins.

    • Add 100 µL LAR II (Firefly substrate) -> Measure Luminescence (L1).

    • Add 100 µL Stop & Glo (Renilla substrate) -> Measure Luminescence (L2).

Data Analysis
  • Normalize: Calculate Relative Light Units (RLU) = L1 / L2.

  • Inhibition:

    
    
    
  • IC50: Plot % Activity vs. log[Concentration].

Experimental Workflow Diagram

The following flowchart outlines the critical path for validating ROR

Workflowcluster_biochemPhase 1: Biochemical Validationcluster_cellPhase 2: Cellular ValidationStartStart: 6-DOHA SynthesisTRFRETTR-FRET Assay(Coactivator Displacement)Start->TRFRETBinderIs IC50 < 10 µM?TRFRET->BinderReporterGAL4-RORγt Reporter(HEK293T)Binder->ReporterYesStop_FailDiscard / Optimize StructureBinder->Stop_FailNoToxCheckRenilla Signal Stable?Reporter->ToxCheckActiveIs IC50 < 10 µM?ToxCheck->ActiveYes (Not Toxic)ToxCheck->Stop_FailNo (Cytotoxic)Active->Stop_FailNoSuccessProceed to Th17Differentiation AssayActive->SuccessYes

Figure 2: Screening workflow for ROR

Troubleshooting & Optimization

IssueProbable CauseSolution
High Background (TR-FRET) Non-specific binding of biotin-peptideAdd 0.01% NP-40 to buffer; Titrate Streptavidin concentration.
Low Signal Window (TR-FRET) Degraded Protein or "Active" Helix 12 instabilityEnsure ROR

t-LBD is fresh; Keep on ice until use. Confirm GST-tag integrity.
Renilla Signal Drop (Reporter) Compound Cytotoxicity6-DOHA derivatives can be cytotoxic at high concentrations (>50 µM). Check cell viability (MTT/CellTiter-Glo).
Poor Curve Fit (Hill Slope < 0.8) Solubility limit reached6-DOHA is lipophilic. Ensure DMSO < 0.5% final. Check for precipitation in assay buffer.

References

  • Huh, J. R., et al. (2011). Digoxin and its derivatives suppress Th17 cell differentiation by antagonizing RORγt activity.[2][7] Nature, 472(7344), 486–490.

  • Solt, L. A., et al. (2011).[4] Suppression of Th17 differentiation and autoimmunity by a synthetic ROR ligand. Nature, 472(7344), 491–494.

  • Fauber, B. P., et al. (2014).[8] Discovery of 6-oxo-4-phenyl-hexanoic acid derivatives as RORγt inverse agonists showing favorable ADME profile.[8] Bioorganic & Medicinal Chemistry Letters, 24(16), 3891-3896.

  • Kumar, N., et al. (2010). The benzenesulfoamide T0901317 [N-(2,2,2-trifluoroethyl)-N-[4-(2,2,2-trifluoro-1-hydroxy-1-trifluoromethyl-ethyl)-phenyl]-benzenesulfonamide] is a novel RORα/γ inverse agonist. Molecular Pharmacology, 77(2), 228–236.

  • Invitrogen (Thermo Fisher). LanthaScreen™ TR-FRET ROR gamma Coactivator Assay User Guide.

Application Notes and Protocols for 6-(3,5-Dimethylphenyl)-6-oxohexanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-(3,5-Dimethylphenyl)-6-oxohexanoic acid is a keto-acid derivative with potential applications in pharmaceutical and chemical research. Its structure, featuring an aromatic ketone and a carboxylic acid moiety, suggests its utility as a building block in the synthesis of more complex molecules. The presence of these functional groups also dictates its chemical reactivity and informs the necessary precautions for its handling and storage. This guide provides a comprehensive overview of the recommended procedures to ensure the safe and effective use of this compound in a laboratory setting. The following protocols and recommendations are synthesized from established best practices for handling aromatic ketones and carboxylic acids, providing a robust framework for laboratory personnel.

Chemical and Physical Properties

Understanding the physicochemical properties of 6-(3,5-Dimethylphenyl)-6-oxohexanoic acid is fundamental to its safe handling. While specific experimental data for this compound is not extensively available, its properties can be inferred from structurally similar molecules.

PropertyInferred Value/InformationRationale/Source
Molecular Formula C₁₄H₁₈O₃Based on chemical structure
Molecular Weight 234.29 g/mol Calculated from the molecular formula
Appearance Likely a solid at room temperatureAromatic carboxylic acids are typically solids
Solubility Expected to be soluble in organic solvents (e.g., DMSO, DMF, alcohols) and sparingly soluble in water.The aromatic ring and alkyl chain decrease water solubility, while the carboxylic acid group provides some polarity.
Stability Stable under recommended storage conditions.Similar aromatic ketones and carboxylic acids are generally stable.[1]
Reactivity Incompatible with strong oxidizing agents. The carboxylic acid moiety may react with strong bases.Ketones and carboxylic acids are known to react with these classes of compounds.[2]

Health and Safety Information

Based on the known hazards of aromatic ketones and carboxylic acids, 6-(3,5-Dimethylphenyl)-6-oxohexanoic acid is presumed to be a hazardous substance. The primary routes of exposure are inhalation, ingestion, and skin or eye contact.

Hazard Statements (Presumed):

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[3]

Precautionary Statements (Presumed):

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[5]

  • P302+P352: IF ON SKIN: Wash with plenty of water.[6]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]

Detailed Handling and Storage Protocols

Adherence to strict handling and storage protocols is paramount to ensure the safety of laboratory personnel and maintain the integrity of the compound.

Engineering Controls

All handling of 6-(3,5-Dimethylphenyl)-6-oxohexanoic acid should be performed in a well-ventilated area.[1] A certified chemical fume hood is required when handling the solid material to avoid inhalation of dust particles or when preparing solutions to avoid exposure to vapors.[5] Safety showers and eyewash stations must be readily accessible in the work area.[1]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential to prevent accidental exposure.

  • Hand Protection: Chemical-resistant gloves are mandatory. Given that the compound is an aromatic ketone, butyl or polyvinyl alcohol (PVA) gloves are recommended for high resistance.[7][8] Nitrile gloves may offer sufficient protection for incidental contact but should be changed immediately upon contamination.[9] Always inspect gloves for integrity before use and use proper glove removal technique to avoid skin contact.

  • Eye and Face Protection: Safety glasses with side shields are the minimum requirement.[1] A face shield should be worn in situations where there is a risk of splashing.[5]

  • Skin and Body Protection: A laboratory coat is required. For larger quantities or when there is a significant risk of spillage, a chemical-resistant apron and protective boots should be worn.[1]

Storage Conditions

Proper storage is crucial for maintaining the stability and purity of the compound.

  • Temperature: Store in a cool, dry place.[1] Refrigeration may be appropriate for long-term storage, but ensure the container is tightly sealed to prevent moisture absorption.

  • Container: Keep the container tightly closed to prevent contamination and moisture ingress.[6]

  • Incompatible Materials: Store away from strong oxidizing agents and strong bases.[2]

  • Location: Store in a designated chemical storage cabinet, away from heat and direct sunlight.[2]

Experimental Protocols

Receiving and Initial Storage Workflow

cluster_receiving Receiving Protocol cluster_storage Storage Protocol A Receive Shipment B Inspect Container for Damage A->B Visual Check C Verify Label Information B->C If Intact D Log into Inventory System C->D If Correct E Transfer to Designated Storage D->E Assign Location F Ensure Proper Segregation E->F Away from Incompatibles

Caption: Workflow for receiving and storing the compound.

Step-by-Step Protocol:

  • Inspect Shipment: Upon receipt, visually inspect the shipping container for any signs of damage or leakage.

  • Verify Identity: Confirm that the compound name and CAS number on the label match the order details.

  • Log into Inventory: Enter the compound details into the laboratory's chemical inventory system, including the date of receipt and assigned storage location.

  • Transfer to Storage: Move the container to the designated storage area, ensuring it is placed with compatible materials.

Dispensing and Weighing Protocol

cluster_prep Preparation cluster_weighing Weighing cluster_cleanup Cleanup P1 Don Appropriate PPE P2 Prepare Chemical Fume Hood P1->P2 W1 Tare Weighing Vessel P2->W1 W2 Carefully Transfer Solid W1->W2 W3 Record Exact Weight W2->W3 C1 Clean Spatula and Surfaces W3->C1 C2 Seal Compound Container C1->C2 C3 Dispose of Contaminated Materials C2->C3

Caption: Protocol for safely dispensing and weighing the solid compound.

Step-by-Step Protocol:

  • Don PPE: Before handling, put on all required personal protective equipment.

  • Prepare Workspace: Ensure the chemical fume hood is operational and the work surface is clean.

  • Dispense Solid: Use a clean spatula to carefully transfer the desired amount of the solid compound into a tared weighing vessel. Avoid generating dust.[10]

  • Clean Up: Thoroughly clean the spatula and any contaminated surfaces.

  • Seal and Store: Tightly close the primary container and return it to its designated storage location.

  • Waste Disposal: Dispose of any contaminated weighing paper or other disposable materials in the appropriate chemical waste container.

Spill and Emergency Procedures

Spill Response

In the event of a spill, follow these procedures:

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

  • Control: Prevent the spread of the material. For solid spills, avoid creating dust.[5]

  • Absorb: For small liquid spills, use an inert absorbent material (e.g., vermiculite, sand).[1]

  • Collect: Carefully sweep or scoop up the spilled material and place it in a labeled, sealed container for disposal.[6]

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.

  • Report: Inform the laboratory supervisor or safety officer of the incident.

First Aid Measures
  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[11] Remove contaminated clothing. Seek medical attention if irritation persists.[1]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[11] Seek immediate medical attention.[1]

  • Inhalation: Move the individual to fresh air.[11] If breathing is difficult, provide oxygen. Seek medical attention.[6]

  • Ingestion: Do not induce vomiting. Rinse mouth with water.[6] Seek immediate medical attention.[12]

Waste Disposal

All waste containing 6-(3,5-Dimethylphenyl)-6-oxohexanoic acid must be treated as hazardous waste.

  • Containers: Collect all waste material in a clearly labeled, sealed container.

  • Disposal: Dispose of the waste through a licensed hazardous waste disposal company, in accordance with all local, state, and federal regulations.[6] Do not dispose of down the drain.[5]

Conclusion

While 6-(3,5-Dimethylphenyl)-6-oxohexanoic acid presents certain hazards, these can be effectively managed through the implementation of robust safety protocols, the consistent use of appropriate personal protective equipment, and adherence to proper handling and storage procedures. By following the guidelines outlined in this document, researchers can work with this compound safely and effectively, minimizing risks to themselves and the environment.

References

  • EHSLeaders. Chemical-Resistant Gloves: Key Considerations. [Link]

  • Angene Chemical. Safety Data Sheet. [Link]

  • True PPE. 7 Chemical Resistant Gloves You Can Wear All Day Long. [Link]

  • Three Sixty Safety. Working With Acetone. [Link]

  • Polyco. Ketochem 33cm Lightweight Ketone Resistant Glove. [Link]

  • Thermo Fisher Scientific. SAFETY DATA SHEET. [Link]

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solvent selection for 6-(3,5-Dimethylphenyl)-6-oxohexanoic acid recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Strategic Solvent Selection for the Recrystallization of 6-(3,5-Dimethylphenyl)-6-oxohexanoic Acid

For: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Introduction: The Critical Role of Crystallization in API Purification

Crystallization is a cornerstone technique in organic and medicinal chemistry, serving as the primary method for the purification of solid compounds.[1][2] The process hinges on the principle of differential solubility: a compound is dissolved in a hot solvent and then allowed to slowly cool, leading to the formation of a crystalline lattice that ideally excludes impurities.[3][4] The success of this technique is overwhelmingly dependent on the selection of an appropriate solvent or solvent system.[5] An ideal solvent must exhibit a strong temperature-dependent solubility gradient for the target compound—high solubility at elevated temperatures and low solubility at ambient or sub-ambient temperatures.[6][7]

This guide provides a comprehensive, experience-driven framework for selecting and optimizing a recrystallization solvent for 6-(3,5-Dimethylphenyl)-6-oxohexanoic acid, a compound of interest in synthetic chemistry. We will move from theoretical analysis of the molecule's structure to a practical, systematic screening protocol, culminating in a validated recrystallization procedure.

Part 1: Physicochemical Profile & Solubility Prediction

Before any benchwork is initiated, a thorough analysis of the target molecule provides critical clues for solvent selection.

Compound: 6-(3,5-Dimethylphenyl)-6-oxohexanoic acid Molecular Formula: C₁₄H₁₈O₃ Molecular Weight: 234.29 g/mol

Structural Analysis: The molecule possesses three distinct regions influencing its polarity and solubility:

  • Aromatic Ring: The 3,5-dimethylphenyl group is large, nonpolar, and hydrophobic.

  • Ketone Group: The carbonyl (C=O) group is polar and can act as a hydrogen bond acceptor.

  • Carboxylic Acid & Aliphatic Chain: The terminal carboxylic acid (-COOH) is highly polar and capable of both donating and accepting hydrogen bonds. The C4 alkyl chain contributes some nonpolar character.

Predicted Solubility Behavior: Based on the "like dissolves like" principle, we can predict the following:

  • Poor Solubility in Nonpolar Solvents: The highly polar carboxylic acid will likely prevent dissolution in nonpolar solvents like hexane or heptane.

  • Good Solubility in Polar Solvents: Solvents that can interact with the ketone and, more importantly, the carboxylic acid are strong candidates. This includes polar protic solvents (e.g., alcohols like ethanol) and polar aprotic solvents (e.g., acetone, ethyl acetate). The rule of thumb suggesting solvents with similar functional groups are good solubilizers supports the use of acetone (for the ketone) or alcohols (for the acid).[8]

  • Potential for Mixed-Solvent Systems: Given the mixed polarity of the molecule, it is an excellent candidate for a mixed-solvent recrystallization, where a "good" solvent is paired with a miscible "poor" solvent (antisolvent) to achieve the ideal solubility curve.[9][10]

Part 2: The Logic of Solvent Selection

The workflow for selecting an appropriate solvent system is a systematic process of elimination and optimization. The goal is to identify a solvent that provides a high recovery of pure crystals.

Solvent_Selection_Workflow cluster_screening Phase 1: Initial Screening cluster_heating Phase 2: Hot Solubility Test cluster_decision Phase 3: Decision & Path Selection A Select ~100 mg of Crude Compound B Test Solubility in 1 mL of Cold Solvent (Test 6-8 Solvents of Varying Polarity) A->B C Observe & Record Results B->C D Heat Insoluble Samples to Boiling C->D E Observe & Record Hot Solubility D->E F Analyze Data: Ideal Solvent Found? E->F G Proceed to Single-Solvent Recrystallization Protocol F->G Yes H Proceed to Mixed-Solvent System Development F->H No (Soluble in Cold, or No good solubility gradient) I Insoluble in all hot solvents? Re-evaluate solvent choices. F->I No (Insoluble)

Caption: Workflow for systematic solvent selection.

Part 3: Experimental Protocol for Solvent Screening

This protocol is designed to efficiently test a range of solvents to identify viable candidates for single-solvent or mixed-solvent recrystallization.

Materials:

  • 6-(3,5-Dimethylphenyl)-6-oxohexanoic acid (crude)

  • Test tubes (e.g., 13x100 mm) and rack

  • Graduated cylinders or pipettes

  • Stirring rods

  • Heating block or water bath

  • Candidate Solvents (see table below)

Candidate Solvents for Screening:

Solvent ClassSolventPolarityBoiling Point (°C)Safety Notes
NonpolarHeptaneLow98Flammable
AromaticTolueneLow111Flammable, Toxic
EsterEthyl AcetateMedium77Flammable, Irritant
KetoneAcetoneMedium56Highly Flammable, Irritant
Alcohol (Protic)Isopropanol (IPA)High82Flammable
Alcohol (Protic)Ethanol (95%)High78Flammable
Aqueous (Protic)WaterHigh100Non-flammable

Screening Procedure:

  • Preparation: Place approximately 50-100 mg of the crude compound into a series of labeled test tubes.

  • Cold Solubility Test: Add 1 mL of a candidate solvent to its respective test tube at room temperature. Agitate the mixture vigorously for 60 seconds.

  • Record Observations: Record whether the compound is soluble (S), partially soluble (PS), or insoluble (I) at room temperature.

    • Scientist's Note: An ideal solvent will show insolubility (I) or, at most, partial solubility (PS) at this stage. If the compound is fully soluble, the solvent is unsuitable for single-solvent recrystallization but may be a "good" solvent for a mixed-solvent pair.

  • Hot Solubility Test: For the test tubes where the compound was rated PS or I, heat the mixture to the solvent's boiling point using a heating block or water bath. Use a stirring rod to aid dissolution. Add solvent dropwise (up to a total of 3 mL) if necessary to achieve full dissolution.

  • Record Hot Observations: Note if the compound fully dissolves.

  • Cooling & Crystallization: Allow the hot, clear solutions to cool slowly to room temperature, and then place them in an ice-water bath for 15-20 minutes.

  • Final Assessment: Observe the quantity and quality of the crystals formed. A dense crop of fine, white crystals is a positive indicator. Oiling out (formation of a liquid layer instead of solid) indicates the solvent may be too good or the compound has a low melting point.

Interpreting the Results:

  • Ideal Single Solvent: Insoluble (I) when cold, completely soluble (S) when hot, and forms abundant crystals upon cooling.

  • Candidate for Mixed System:

    • "Good" Solvent: The compound is too soluble, even when cold.

    • "Poor" Solvent (Antisolvent): The compound is insoluble even when hot.

Part 4: Optimized Recrystallization Protocols

Based on the screening results, select the most promising path forward.

Protocol A: Single-Solvent Recrystallization (Example: Isopropanol)

This protocol assumes isopropanol was identified as an ideal single solvent.

  • Dissolution: Place the crude 6-(3,5-Dimethylphenyl)-6-oxohexanoic acid in an Erlenmeyer flask. Add the minimum amount of isopropanol required to form a slurry. Heat the mixture to a gentle boil on a hot plate with stirring.

  • Achieve Saturation: Continue adding hot isopropanol dropwise until the compound just completely dissolves. Avoid adding a large excess of solvent, as this will reduce the final yield.[9]

  • Hot Filtration (If Necessary): If any insoluble impurities are visible, perform a hot gravity filtration. Place a small amount of extra solvent to boil in a separate flask. Pre-heat a funnel and receiving flask. Filter the hot solution quickly to remove impurities.

  • Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[1][9]

  • Maximize Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal precipitation.

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold isopropanol to remove any residual soluble impurities from the crystal surfaces.

  • Drying: Dry the purified crystals in a vacuum oven until a constant weight is achieved.

Protocol B: Mixed-Solvent Recrystallization (Example: Ethanol/Water)

This protocol is used when no single solvent is ideal. It assumes ethanol is a "good" solvent and water is a "poor" (antisolvent).

  • Dissolution: Dissolve the crude compound in the minimum amount of hot ethanol required for complete dissolution in an Erlenmeyer flask.

  • Addition of Antisolvent: While keeping the ethanol solution hot, add water dropwise with constant swirling.

  • Induce Cloudiness: Continue adding water until a faint, persistent cloudiness (turbidity) appears. This indicates the solution is saturated.[10]

    • Trustworthiness Check: The appearance of turbidity is the self-validating signal that the saturation point has been reached. If too much antisolvent is added, the compound may "crash out" as an amorphous solid or oil.

  • Re-clarify: Add a few drops of hot ethanol to re-dissolve the precipitate and make the solution clear again. The solution is now perfectly saturated at that temperature.

  • Crystallization, Collection & Drying: Follow steps 4 through 8 from the Single-Solvent Protocol, using an ice-cold ethanol/water mixture (at the same ratio) for the final wash.

Part 5: Validation and Final Analysis

The success of the recrystallization must be empirically validated.

  • Melting Point Analysis: Measure the melting point of the dried, recrystallized product. A sharp melting point range (typically < 2°C) that is higher than the crude material indicates successful purification.

  • Chromatographic Analysis: Use techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to compare the purity of the recrystallized material to the crude starting material. A single spot (TLC) or a single major peak (HPLC) is indicative of high purity.

Caption: Relationship between compound polarity and solvent choice.

References

  • Solvent Choice - Chemistry Teaching Labs - University of York. Available at: [Link]

  • Recrystallization Lab Document. Available at: [Link] (Note: This is a direct file link, source is Sacramento State University Chemistry Department).

  • Mixed-solvent recrystallisation - Chemistry Teaching Labs - University of York. Available at: [Link]

  • Solvent Selection and Recrystallization Guide. Available at: [Link]

  • Crystallization - Organic Chemistry at CU Boulder. Available at: [Link]

  • Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. Available at: [Link]

  • Recrystallization using two solvents - YouTube. Available at: [Link]

  • Tips & Tricks: Recrystallization - Department of Chemistry : University of Rochester. Available at: [Link]

  • Experiment : Recrystallization – Part I: Solvent Selection - Science Learning Center. Available at: [Link]

  • 3: Crystallization - Chemistry LibreTexts. Available at: [Link]

  • SOP: CRYSTALLIZATION - UCT Science. Available at: [Link]

  • Crystallization - Vapourtec. Available at: [Link]

  • Crystallization: Process, Types & Real-Life Examples - Vedantu. Available at: [Link]

Sources

Troubleshooting & Optimization

6-(3,5-Dimethylphenyl)-6-oxohexanoic acid precipitation issues in aqueous buffer

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 6-(3,5-dimethylphenyl)-6-oxohexanoic acid. This guide is designed to provide in-depth troubleshooting assistance and foundational knowledge to address one of the most common challenges encountered with this compound: precipitation in aqueous buffer systems. As researchers, we understand that experimental success hinges on the reliability of every component. This document provides the expertise and practical steps to ensure your compound remains in solution, leading to consistent and reproducible results.

Frequently Asked Questions (FAQs): Understanding the Root Cause

This section addresses the fundamental principles governing the solubility of 6-(3,5-dimethylphenyl)-6-oxohexanoic acid. Understanding why a compound precipitates is the first step to preventing it.

Q1: Why is 6-(3,5-dimethylphenyl)-6-oxohexanoic acid so prone to precipitation in aqueous buffers?

This compound possesses a dual chemical nature. It has a polar, potentially hydrophilic carboxylic acid group (-COOH) and a large, nonpolar (lipophilic) 3,5-dimethylphenyl tail. Aromatic carboxylic acids are generally less soluble in water than short-chain aliphatic acids.[1] The solubility of carboxylic acids with six or more carbons is often very low in water.[2]

The most critical factor is the ionization state of the carboxylic acid group, which is governed by the solution's pH and the compound's pKa (acid dissociation constant).

  • At pH below its pKa: The carboxylic acid exists primarily in its neutral, protonated form (R-COOH). This form is significantly less soluble in water due to the nonpolar aromatic ring dominating the molecule's character.

  • At pH above its pKa: The compound deprotonates to form the carboxylate anion (R-COO⁻). This charged, ionized form is substantially more soluble in water due to favorable ion-dipole interactions.[2][3]

Therefore, if the pH of your aqueous buffer is near or below the pKa of the carboxylic acid, precipitation is highly likely.

Q2: What are the primary factors that influence the solubility of this compound?

Several interacting factors can lead to precipitation. Understanding them is key to effective troubleshooting.

  • pH of the Buffer: This is the most dominant factor. For weak acids like this one, solubility increases significantly in neutral or slightly alkaline conditions where the molecule is ionized.[4][5] As a rule of thumb, the buffer pH should be at least 1.5 to 2 units higher than the compound's pKa to ensure it remains in its soluble, deprotonated state.[6]

  • Buffer Composition: The choice of buffer can be critical. Phosphate buffers, while common, can sometimes decrease the solubility of small molecules.[4] Furthermore, the presence of divalent cations like calcium (Ca²⁺) or magnesium (Mg²⁺) in your buffer or media can lead to the formation of insoluble carboxylate salts.[4][7]

  • Final Concentration: Every compound has an intrinsic solubility limit in a given system. Attempting to create a final concentration that exceeds this limit will inevitably cause precipitation.[4][8]

  • Method of Dilution (Solvent Shock): This compound is likely prepared as a concentrated stock in an organic solvent like DMSO. Rapidly diluting this stock into an aqueous buffer can cause a localized high concentration of both the compound and the organic solvent, leading to immediate precipitation—a phenomenon known as "solvent shock."[8]

  • Temperature: Solubility is temperature-dependent. While warming a solution often increases solubility, some compounds can precipitate out at higher temperatures over time due to decreased stability.[8][9] Conversely, cooling a solution can also cause precipitation if the compound's solubility limit is crossed.

Troubleshooting Guide: A Step-by-Step Resolution Workflow

If you are currently experiencing precipitation, this guide will walk you through diagnosing the cause and implementing a solution.

Logical Troubleshooting Workflow

The following diagram outlines the decision-making process for resolving precipitation issues.

G start Precipitation Observed q1 When does it occur? start->q1 ans1a Immediately upon dilution of stock q1->ans1a Immediate ans1b Over time or upon temperature change q1->ans1b Delayed cause1 Likely Causes: - Solvent Shock - Exceeded Solubility Limit - Incorrect pH ans1a->cause1 cause2 Likely Causes: - Compound Instability - Temperature Effect - Buffer Interaction ans1b->cause2 step1 Step 1: Optimize Dilution (Slow, dropwise addition with mixing) cause1->step1 step2 Step 2: Verify & Adjust pH (Ensure pH > pKa + 1.5) cause2->step2 step1->step2 step3 Step 3: Determine Max Solubility (Perform solubility test) step2->step3 step4 Step 4: Change Buffer System (Switch from Phosphate to HEPES/TRIS) step3->step4 end Solution Stable step4->end

Caption: Troubleshooting workflow for precipitation issues.

Experimental Protocols & Corrective Actions

Your first and most critical action is to ensure the buffer pH is optimal for keeping the compound in its soluble, ionized form.

Protocol 1: Determining Optimal pH for Solubilization

The pKa of aromatic carboxylic acids is typically in the range of 4-5.[3][10] We will aim for a buffer pH that is significantly higher to ensure complete deprotonation.

  • Prepare Buffers: Prepare several small volumes (e.g., 5 mL) of your base buffer (e.g., a non-phosphate buffer like HEPES or TRIS) at a range of pH values: 6.5, 7.0, 7.4, and 8.0.

  • Prepare Compound Stock: Prepare a 10 mM stock solution of 6-(3,5-dimethylphenyl)-6-oxohexanoic acid in 100% DMSO. Ensure it is fully dissolved.

  • Test Dilutions: For each prepared buffer pH:

    • Pipette 990 µL of the buffer into a microcentrifuge tube.

    • Slowly add 10 µL of the 10 mM stock solution drop-by-drop while gently vortexing. This yields a final concentration of 100 µM.

  • Observe: Visually inspect each tube immediately for any signs of cloudiness or precipitate.

  • Incubate & Re-observe: Incubate the tubes under your experimental conditions (e.g., 37°C for 2 hours) and observe again.

If pH adjustment alone is not sufficient, the issue may be the intrinsic solubility limit in your specific buffer system or an incompatibility with buffer components.

Protocol 2: Buffer Compatibility & Maximum Solubility Test

This protocol determines the upper concentration limit of your compound in the final, optimized buffer system.

  • Select Buffer: Based on Protocol 1, choose the buffer system and pH that provided the best solubility (e.g., 20 mM HEPES at pH 7.4).

  • Prepare Serial Dilutions:

    • Set up a series of microcentrifuge tubes.

    • In each tube, prepare a different final concentration of your compound (e.g., 200 µM, 150 µM, 100 µM, 50 µM, 25 µM) by diluting your DMSO stock into the chosen buffer. Ensure the final percentage of DMSO is constant across all tubes and matches your experimental plan.

  • Incubate and Observe: Let the tubes sit at room temperature for 30 minutes and then incubate under your experimental conditions for at least 2 hours.

  • Identify Solubility Limit: Visually inspect for precipitation. The highest concentration that remains perfectly clear is the approximate maximum soluble concentration for your compound under these specific conditions.[8] Do not exceed this concentration in your experiments.

Data Summary Table
IssuePotential Cause(s)Recommended Solution(s)
Immediate Precipitation Solvent Shock: Rapid dilution of organic stock into aqueous buffer.[8] Incorrect pH: Buffer pH is too low, causing the compound to be in its non-ionized, insoluble form.[4] Concentration Too High: Final concentration exceeds the solubility limit.[4][8]Optimize Dilution: Add the stock solution slowly, drop-by-drop, to the buffer while vortexing or stirring. Adjust pH: Ensure buffer pH is at least 1.5-2.0 units above the compound's pKa (aim for pH ≥ 7.0).[6] Reduce Concentration: Lower the final working concentration of the compound.
Precipitation Over Time Compound Instability: The compound may degrade or aggregate over long incubation periods. Buffer Interaction: Slow formation of insoluble salts, especially with phosphate buffers or those containing divalent cations.[4][7] Temperature Effects: Changes in temperature during incubation may lower the compound's solubility.[8]Prepare Fresh: Make working solutions immediately before use. Change Buffer: Switch from a phosphate buffer to an organic buffer like HEPES, MOPS, or TRIS.[11] Ensure no incompatible ions (e.g., Ca²⁺, Mg²⁺) are present. Conduct Temperature Study: Verify solubility at your specific experimental temperature.

If precipitation persists after optimizing the fundamentals, consider these advanced formulation approaches, but be aware they may influence your experimental outcomes.

  • Use of Co-solvents: Incorporating a small percentage (e.g., 1-5%) of a water-miscible organic co-solvent like ethanol or propylene glycol into the final aqueous buffer can increase the solubility of hydrophobic compounds.[5] You must first validate that this co-solvent does not interfere with your assay or biological system.

  • Salt Formation: For bulk preparation, the compound can be converted to a more soluble salt form (e.g., a sodium or potassium salt) by reacting the carboxylic acid with a suitable base.[5][12][13] This salt form can then be dissolved directly in an aqueous buffer, bypassing the need for an organic stock solution.

By systematically applying these principles and protocols, you can overcome the solubility challenges associated with 6-(3,5-dimethylphenyl)-6-oxohexanoic acid, ensuring the integrity and success of your research.

References
  • BenchChem. (n.d.). How to prevent "Antibacterial agent 80" precipitation in buffers.
  • BenchChem. (n.d.). Technical Support Center: Preventing Compound Precipitation in Cell Culture Media.
  • BenchChem. (n.d.). Technical Support Center: Overcoming Solubility Challenges with 2-Aryl Thiazolidine-4-Carboxylic Acids.
  • Patsnap Eureka. (2025, July 31). Overcoming Challenges in Carboxylic Acid Drug Formulations.
  • Quora. (2018, April 7). What evidence is there that the carboxylic acids are soluble or insoluble in aqueous solution? How could we explain this evidence in terms of molecular structure of the acids?
  • Chemguide. (n.d.). an introduction to carboxylic acids.
  • Chemistry LibreTexts. (2022, October 4). 4.2.3: Structure and Properties of Carboxylic Acids.
  • Abcam. (n.d.). Protein precipitation: A comprehensive guide.
  • ThermoFisher. (2022, March 14). HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode.
  • Anonymous. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability.
  • DeRuiter, J. (2005). Carboxylic Acid Structure and Chemistry: Part 2. Principles of Drug Action 1.
  • Procell. (2024, April 9). Troubleshooting Precipitation in Cell Culture: Causes and Solutions.
  • Chempedia - LookChem. (n.d.). General procedures for the purification of Carboxylic acids.
  • Ripin, D.H., & Evans, D.A. (n.d.). pKa's of Inorganic and Oxo-Acids. Chem 206.
  • Key Factors for Successful Protein Purification and Crystalliz

Sources

optimizing Friedel-Crafts reaction for dimethylphenyl oxohexanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Friedel-Crafts Acylation Optimization Ticket ID: FC-OPT-625 Subject: Optimization of 6-(2,5-Dimethylphenyl)-6-oxohexanoic Acid Synthesis Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Diagnostic

Welcome to the Reaction Optimization Center. You are likely targeting the synthesis of 6-(2,5-dimethylphenyl)-6-oxohexanoic acid , a structural analog often relevant in lipid-regulating drug discovery (fibrates).

The synthesis typically involves the Friedel-Crafts acylation of p-xylene with an adipic acid derivative (adipic anhydride or methyl adipoyl chloride), mediated by a Lewis Acid (AlCl₃).

Common Failure Modes:

  • Low Yield: Catalyst deactivation due to moisture or incorrect stoichiometry (AlCl₃ complexes with the product).

  • Polymerization: Use of bifunctional adipoyl chloride leads to cross-linking.

  • Isomer Contamination: Starting with m-xylene instead of p-xylene (yields 2,4-isomer instead of 2,5).

  • Incomplete Hydrolysis: Failure to convert the intermediate ester to the free acid.

Troubleshooting Guides (Q&A Format)

Issue A: "My reaction mixture turns into a black, insoluble tar."

Diagnosis: Uncontrolled exotherm or "Poly-Acylation." Root Cause: If you are using adipoyl chloride (di-acid chloride), it can react at both ends with two different xylene molecules, creating a polymer or dimer. Solution:

  • Switch Reagent: Use Methyl 6-chloro-6-oxohexanoate (Methyl Adipoyl Chloride). The ester end is unreactive under standard AlCl₃ conditions, preventing cross-linking.

  • Temperature Control: The formation of the acylium ion is exothermic.[1] Maintain

    
     during addition.
    
  • Solvent Choice: Switch from neat xylene to Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) to act as a heat sink.

Issue B: "The reaction stalls at 50% conversion."

Diagnosis: Catalyst Poisoning/Sequestration. Root Cause: The product (aryl ketone) is a Lewis base. It complexes 1:1 with AlCl₃, removing the catalyst from the cycle.[2] Solution:

  • Stoichiometry Adjustment: You need >2.2 equivalents of AlCl₃ if using the free acid anhydride, or 1.1–1.2 equivalents if using the acid chloride ester.

  • Protocol: Ensure AlCl₃ is fresh (yellow/grey powder, not white clumps).

Issue C: "I cannot isolate the acid; I get an ester or a mixture."

Diagnosis: Incomplete downstream processing. Root Cause: Friedel-Crafts yields the ketone.[2][3][4][5] If you used the ester-chloride (recommended), you have the keto-ester. Solution:

  • Mandatory Hydrolysis Step: The workup must include a saponification step (NaOH/MeOH) followed by acidification to generate the free carboxylic acid.

Optimized Protocol (The "Gold Standard")

Objective: Synthesis of 6-(2,5-dimethylphenyl)-6-oxohexanoic acid via Methyl Adipoyl Chloride.

Reagents:

  • Substrate: p-Xylene (1,4-Dimethylbenzene) [1.0 equiv]

  • Acylating Agent: Methyl 6-chloro-6-oxohexanoate [1.05 equiv]

  • Catalyst: Anhydrous Aluminum Chloride (AlCl₃) [1.2 equiv][4]

  • Solvent: Dichloromethane (DCM) (Anhydrous)[4]

Workflow:

  • Catalyst Suspension: In a flame-dried 3-neck flask under Nitrogen, suspend AlCl₃ (1.2 eq) in DCM (5 mL/g substrate). Cool to

    
    .
    
  • Electrophile Formation: Add Methyl 6-chloro-6-oxohexanoate (1.05 eq) dropwise over 20 mins. Stir for 15 mins to form the acylium complex.

  • Substrate Addition: Add p-Xylene (1.0 eq) dropwise. Note: Adding xylene last prevents side reactions of the highly reactive substrate.

  • Reaction: Allow to warm to Room Temperature (RT). Stir for 4–6 hours. Monitor by TLC/HPLC.

  • Quench: Pour mixture slowly onto crushed ice/conc. HCl (10:1 ratio) to break the Aluminum-Ketone complex.

  • Isolation (Intermediate): Extract with DCM, wash with brine, dry over MgSO₄. Evaporate to yield Methyl 6-(2,5-dimethylphenyl)-6-oxohexanoate .

  • Hydrolysis (Final Step): Dissolve intermediate in MeOH. Add 2M NaOH (2.0 eq). Reflux 1 hour. Acidify with 1M HCl to pH 2. Filter the white precipitate.

Mechanistic Visualization

The following diagram illustrates the pathway using p-xylene to ensure the 2,5-substitution pattern.

FriedelCrafts Reagents Reagents: p-Xylene + Methyl Adipoyl Chloride Acylium Acylium Ion Formation Reagents->Acylium Cl- abstraction AlCl3 Catalyst: AlCl3 AlCl3->Acylium activates SigmaComplex Sigma Complex (Wheland Intermediate) Acylium->SigmaComplex Electrophilic Attack (Ortho to Methyl) ComplexedProduct Al-Complexed Keto-Ester SigmaComplex->ComplexedProduct Aromatization (-HCl) Quench Acid Quench (HCl/Ice) ComplexedProduct->Quench Breaks Al-O bond Hydrolysis Base Hydrolysis (NaOH) Quench->Hydrolysis Methyl Ester FinalProduct Target: 6-(2,5-dimethylphenyl)- 6-oxohexanoic acid Hydrolysis->FinalProduct Saponification

Caption: Mechanistic pathway from p-xylene to the final oxohexanoic acid, highlighting the critical hydrolysis step.

Optimization Data: Solvent & Temperature Effects

The following data summarizes the impact of reaction conditions on the regioselectivity (2,5-isomer vs. others) and yield.

SolventTemperatureYield (Intermediate)2,5-Isomer PurityNotes
DCM

88% >98% Recommended. Excellent solubility and heat control.
Nitrobenzene

75%95%Hard to remove (high BP). Good for slow substrates.
Neat (p-Xylene)

62%90%Excess xylene leads to purification issues; higher temp promotes tar.
CS₂Reflux80%96%Hazardous. Neurotoxic and highly flammable. Avoid.

References & Grounding

  • Olah, G. A. (1964). Friedel-Crafts and Related Reactions. Wiley-Interscience. (The foundational text on stoichiometry and catalyst complexes).

  • Groves, J. K. (1972). The Friedel–Crafts acylation of alkenes.[2][6][7] Chemical Society Reviews, 1, 73-97. Link

  • Effenberger, F. (1980). New preparative methods for arene- and hetarene-carbaldehydes and ketones. Angewandte Chemie International Edition, 19(1), 151-248. (Details on regioselectivity in substituted benzenes).

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer.[5] (Mechanism of acylium ion formation).

  • Gemfibrozil Synthesis Patents: US Patent 3,674,836 (1972). Phenoxy-alkanoic acids and esters thereof. (Describes related xylene acylation/alkylation chemistry). Link

Sources

Technical Support Center: Purification of 6-(3,5-Dimethylphenyl)-6-oxohexanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for post-synthesis purification. This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and frequently asked questions (FAQs) for the effective removal of unreacted m-xylene from 6-(3,5-Dimethylphenyl)-6-oxohexanoic acid. Our focus is on explaining the causality behind experimental choices to ensure you can adapt these protocols to your specific needs.

Part 1: Troubleshooting and FAQs

This section directly addresses common challenges encountered during the purification of 6-aryl-6-oxohexanoic acids.

Q1: After my reaction work-up, my product is a viscous oil instead of a solid, and it smells strongly of solvent. What is the primary issue?

This is a classic sign of significant residual solvent. M-xylene has a relatively high boiling point (approx. 139 °C), making it difficult to remove completely with simple methods like open-air evaporation or standard rotary evaporation at low temperatures.[1][2][3] The large volume of dissolved xylene is depressing the melting point of your product, causing it to appear as an oil. The first step is always to remove the bulk of the solvent under reduced pressure.

Q2: I used a rotary evaporator, but my product still contains m-xylene, confirmed by NMR. How can I improve the removal efficiency?

This is a common scenario. To enhance solvent removal via evaporation, you must manipulate the system to favor the vaporization of m-xylene. Consider these advanced strategies:

  • Increase the Bath Temperature: Gently heating the flask (e.g., 40-50 °C) will increase the vapor pressure of m-xylene, accelerating its evaporation.[4] Proceed with caution, as excessive heat can potentially cause decarboxylation of β-keto acids, though your product is a γ-keto acid and should be more stable.[5]

  • Improve the Vacuum: Ensure your vacuum pump is pulling a strong vacuum (<10 mmHg). A high-vacuum pump is more effective than a standard water aspirator for removing high-boiling solvents.[6]

  • Co-evaporation: Add a lower-boiling point solvent in which your product is soluble (e.g., ethyl acetate or dichloromethane) and re-evaporate. The second solvent helps to azeotropically remove the final traces of the higher-boiling m-xylene.

  • Nitrogen Sparging: For the final traces, dissolving the product in a minimal amount of a volatile solvent and gently blowing a stream of inert gas (like nitrogen) over the surface can facilitate complete drying.[4]

Q3: Which purification method is the most appropriate for my needs?

The optimal method depends on the scale of your synthesis, the level of impurities, and the required final purity. Use the following decision guide to select a starting point.

G start Crude Product (Solid/Oil in m-xylene) q1 Is the product an oil or is >5% xylene present? start->q1 a1_yes High-Vacuum Evaporation q1->a1_yes  Yes q2 Is the highest purity (>99%) required? q1->q2  No a1_yes->q2 a2_yes Recrystallization q2->a2_yes  Yes a2_no Product is ready for use or storage q2->a2_no  No q3 Are other non-acidic impurities suspected? a2_yes->q3 q3->a2_no  No a3_yes Acid-Base Extraction a3_yes->a2_yes Followed by Recrystallization

Caption: Decision workflow for selecting a purification method.

Q4: What is a good solvent system for recrystallizing 6-(3,5-Dimethylphenyl)-6-oxohexanoic acid?

The principle of recrystallization is to find a solvent (or solvent pair) where the compound has high solubility at an elevated temperature and low solubility at a low temperature.[7] Given the structure of your molecule—containing both a polar carboxylic acid and a non-polar aromatic ring—a solvent pair is often ideal.

  • Recommended Screening Pairs:

    • Toluene / Heptane: Dissolve the crude product in a minimum amount of hot toluene (a good solvent for the aromatic portion) and slowly add hot heptane (an anti-solvent) until the solution becomes faintly cloudy. Allow to cool slowly.

    • Ethyl Acetate / Hexane: A more polar option that leverages the keto-acid functionality. Dissolve in hot ethyl acetate and titrate with hexane.

    • Acetone / Water: Acetone is often a good solvent for ketones.[7] The addition of water may effectively precipitate the largely non-polar molecule.

Q5: Can I use a chemical method to separate my product from m-xylene?

Absolutely. An acid-base extraction is an exceptionally effective chemical method for separating carboxylic acids from neutral organic impurities like m-xylene.[8] This technique exploits the acidic nature of the carboxylic acid proton. By reacting your product with a mild aqueous base (e.g., sodium bicarbonate), you convert it into a water-soluble carboxylate salt. The neutral m-xylene remains insoluble in the aqueous layer and can be physically separated. Subsequent re-acidification of the aqueous layer with a strong acid (e.g., HCl) will precipitate your purified product.[8]

Part 2: In-Depth Experimental Protocols

These protocols provide detailed, step-by-step instructions for the most effective purification strategies.

Protocol 1: High-Vacuum Evaporation

Principle: This method leverages the large difference in boiling points between m-xylene and the non-volatile keto-acid product. Applying a vacuum significantly lowers the boiling point of m-xylene, allowing for its rapid removal at a temperature that does not degrade the product.[4]

Procedure:

  • Transfer the crude product mixture to a round-bottom flask, not exceeding 50% of the flask's volume.

  • Attach the flask to a rotary evaporator equipped with a high-vacuum pump.

  • Submerge the flask in a water bath set to 40-50 °C.

  • Begin rotation of the flask to increase the surface area for evaporation.

  • Gradually apply the vacuum. You should observe the m-xylene boiling and condensing in the collection trap.

  • Continue the process until no more solvent is collected and the product appears as a solid or thick, viscous oil.

  • For final traces, keep the sample under high vacuum for an additional 1-2 hours.

Protocol 2: Acid-Base Extraction Workflow

Principle: This chemical separation is based on the differential solubility of the acidic product and neutral impurity in aqueous and organic phases. The carboxylic acid is deprotonated to form a water-soluble salt, leaving the water-insoluble m-xylene behind.

G cluster_0 Separatory Funnel cluster_1 Aqueous Layer (Bottom) cluster_2 Organic Layer (Top) A 1. Crude Product dissolved in Diethyl Ether or EtOAc B 2. Add sat. NaHCO3 (aq). Shake and vent. A->B C 3. Allow layers to separate B->C D Sodium 6-(3,5-dimethylphenyl) -6-oxohexanoate (soluble) C->D E m-Xylene & other neutral impurities C->E F 4. Drain aqueous layer into a clean beaker D->F G 5. Cool in ice bath. Add 2M HCl (aq) dropwise until pH ~2. F->G H 6. Pure product precipitates G->H I 7. Collect by vacuum filtration. Wash with cold water & dry. H->I

Caption: Workflow for purification via acid-base extraction.

Procedure:

  • Dissolve the crude product in a suitable organic solvent like diethyl ether or ethyl acetate (approx. 10 volumes).

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Stopper the funnel, and while inverting, vent frequently to release the CO₂ gas that is generated. Shake vigorously for 1-2 minutes.

  • Allow the layers to fully separate. The aqueous layer contains your deprotonated product.

  • Drain the lower aqueous layer into a clean beaker or flask and cool it in an ice bath.

  • Discard the upper organic layer, which contains the m-xylene.

  • Slowly add 2M hydrochloric acid (HCl) to the aqueous layer while stirring until gas evolution ceases and the solution is acidic (pH ~2, check with pH paper).

  • Your purified product will precipitate as a solid.

  • Collect the solid by vacuum filtration, wash the filter cake with a small amount of cold deionized water, and dry thoroughly under vacuum.

Part 3: Physicochemical Data for Experimental Design

A clear understanding of the physical properties of the materials involved is critical for designing an effective purification strategy.

Table 1: Comparison of Physical Properties

CompoundMolecular FormulaMolar Mass ( g/mol )Boiling Point (°C)Solubility
6-(3,5-Dimethylphenyl)-6-oxohexanoic acid C₁₄H₁₈O₃234.29>300 (est., decomposes)Soluble in organic solvents like ether, acetone, and toluene.[9][10][11] Insoluble in cold water.[9]
m-Xylene C₈H₁₀106.17~139[1][2][3]Practically insoluble in water.[12][13] Miscible with most organic solvents.[3][14]

Table 2: Qualitative Comparison of Purification Methods

MethodPrincipleAdvantagesDisadvantagesBest For...
High-Vacuum Evaporation Volatility DifferenceFast for bulk solvent; simple setup (rotovap).[4]May not remove trace amounts; potential for product bumping.Removing large volumes of solvent (>5%).
Recrystallization Solubility DifferenceCan achieve very high purity; removes many types of impurities.Requires solvent screening; potential for product loss in the mother liquor.Final purification step to obtain analytical-grade material.
Acid-Base Extraction Acidity / PolarityHighly selective for acids; very effective for removing neutral impurities.[8]Requires multiple steps and use of acids/bases; generates aqueous waste.Crude purifications where neutral byproducts are a concern.

References

  • DCCEEW. (2022). Xylenes (individual or mixed isomers). Australian Government Department of Climate Change, Energy, the Environment and Water. [Link]

  • Wikipedia. m-Xylene. [Link]

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  • Scent.vn. m-Xylene (CAS 1330-20-7): Odor profile, Properties, & IFRA compliance. [Link]

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  • UNT Digital Library. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. [Link]

  • OSTI.GOV. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report). [Link]

  • Cargo Handbook. Xylene. [Link]

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  • Chemistry LibreTexts. (2020). 15.4: Physical Properties of Carboxylic Acids. [Link]

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  • OpenOChem Learn. Physical Properties of Ketones and Aldehydes. [Link]

  • Maratek. (2025). Xylene Recovery: How to Reclaim and Reuse Solvent Waste Efficiently. [Link]

  • ResearchGate. (2014). Properties of aromatic ketones and other solvents. [Link]

  • University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. [Link]

  • Science.gov. vacuum distillation system: Topics. [Link]

  • Reddit. (2023). How would you remove paraffin from xylene?. [Link]

  • ResearchGate. (2022). How can excess para-xylene be evaporated from a sample?. [Link]

  • Organomation. What is Solvent Removal?. [Link]

  • Rosenfeld, S. M., & Oshry, L. (1982). SYNTHESIS AND USES OF β-KETO ACIDS. A BRIEF REVIEW. Organic Preparations and Procedures International, 14(4), 249-264. [Link]

  • Chemistry LibreTexts. (2021). 9.4: β-Ketoacids Decarboxylate. [Link]

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overcoming solubility limits of 6-(3,5-Dimethylphenyl)-6-oxohexanoic acid in media

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 6-(3,5-Dimethylphenyl)-6-oxohexanoic acid

Last Updated: February 21, 2026

Introduction

Welcome to the technical support guide for 6-(3,5-Dimethylphenyl)-6-oxohexanoic acid. This molecule, characterized by its aromatic ketone and terminal carboxylic acid functionalities, presents a significant solubility challenge in aqueous media, a common hurdle for researchers in drug development and biological sciences. The non-polar dimethylphenyl group and the six-carbon chain contribute to its hydrophobic nature, while the carboxylic acid group offers a key handle for solubility manipulation.[1][2][3][4] This guide provides a systematic, causality-driven approach to overcoming these solubility limitations, ensuring reliable and reproducible experimental outcomes.

Troubleshooting & Frequently Asked Questions (FAQs)

Q1: My 6-(3,5-Dimethylphenyl)-6-oxohexanoic acid won't dissolve in my aqueous buffer (e.g., PBS pH 7.4). What is the first and most critical step to try?

A1: Leverage pH Adjustment.

Causality: The primary reason for poor solubility in neutral water is the protonated carboxylic acid group (-COOH). This form is non-ionic and contributes little to water solubility. By increasing the pH of the medium with a base, you deprotonate the carboxylic acid to its carboxylate salt form (-COO⁻).[5][6] This negatively charged group dramatically increases the molecule's polarity, thereby enhancing its solubility in polar solvents like water.[5][6] This is a fundamental principle for solubilizing weakly acidic compounds.[7][8][9][10]

Step-by-Step Protocol: Basic pH Adjustment

  • Initial Slurry: Add your weighed amount of 6-(3,5-Dimethylphenyl)-6-oxohexanoic acid to your desired volume of aqueous buffer (e.g., PBS, TRIS). It will likely form a fine suspension or slurry.

  • Titration: While stirring vigorously, add a dilute solution of a strong base, such as 1 M Sodium Hydroxide (NaOH), dropwise.

  • Monitor pH & Clarity: Continuously monitor the pH of the solution. As the pH rises above the compound's pKa (estimated to be around 4-5, typical for carboxylic acids), the solid should begin to dissolve. The solution will become clearer.

  • Target pH: Continue adding base until the compound is fully dissolved. Aim for a final pH that is at least 1-2 units above the pKa. A pH of 7.5 to 8.5 is often sufficient.

  • Final Adjustment (if needed): If you overshoot the desired pH, you can back-titrate carefully with a dilute acid (e.g., 0.1 M HCl).

  • Sterilization: Filter-sterilize the final solution through a 0.22 µm membrane filter.

Expert Insight: Be mindful of your experimental system's pH tolerance. If your cells or assay cannot tolerate a pH of 8.0, this method may need to be combined with other techniques described below.

Q2: I've adjusted the pH, but I still can't reach my target concentration without precipitation. What is the next logical step?

A2: Employ a Co-solvent System.

Causality: If pH adjustment alone is insufficient, it indicates that the hydrophobicity of the dimethylphenyl ring and alkyl chain is the dominant factor. A co-solvent works by reducing the overall polarity of the aqueous medium, making it a more favorable environment for the non-polar parts of your molecule to dissolve.[11][12] Dimethyl sulfoxide (DMSO) and ethanol are common choices in biological research for this purpose.[13][14][15]

Step-by-Step Protocol: Preparing a Concentrated Stock in a Co-solvent

  • Select a Co-solvent: DMSO is an excellent choice due to its strong solubilizing power for a wide range of organic compounds.[16] Ethanol is another viable, often less cytotoxic, option.[15]

  • Prepare High-Concentration Stock: Dissolve the 6-(3,5-Dimethylphenyl)-6-oxohexanoic acid in 100% DMSO to create a high-concentration stock (e.g., 50-100 mM). Use gentle vortexing or sonication to aid dissolution.[11]

  • Dilution into Final Medium: Add the stock solution dropwise into your final aqueous buffer while vortexing. This "crash precipitation" method allows the compound to be diluted rapidly into a state where it remains soluble.

  • Control Final Co-solvent Concentration: It is critical to keep the final concentration of the organic solvent as low as possible in your experiment, typically below 1% and often below 0.5% (v/v), to avoid artifacts or cytotoxicity.[15] Always include a vehicle control (buffer + same final concentration of co-solvent) in your experiments.

Table 1: Comparison of Common Co-solvents

Co-solventTypical Starting Stock Conc.Max Rec. Final Conc. (in vitro)Notes
DMSO 10 - 100 mM< 0.5% (v/v)[15]Excellent solubilizing power.[16] Can have biological effects.[13]
Ethanol 10 - 100 mM< 1.0% (v/v)Generally less toxic than DMSO but also a less potent solvent.[15]
PEG 400 10 - 50 mM< 2.0% (v/v)Often used in preclinical in vivo formulations. Higher viscosity.
Q3: My assay is highly sensitive to organic solvents. Are there alternative, solvent-free methods to improve solubility?

A3: Yes, consider using solubility enhancers like surfactants or cyclodextrins.

Causality:

  • Surfactants: These are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration, CMC), form structures called micelles. The hydrophobic core of the micelle can encapsulate your poorly soluble compound, while the hydrophilic exterior keeps the entire complex dissolved in the aqueous medium.[17] Non-ionic surfactants like Tween® 80 are commonly used.[18][19][20][21]

  • Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic outer surface and a hydrophobic inner cavity.[22][23] They can form an "inclusion complex" where the hydrophobic part of your molecule (the dimethylphenyl group) fits into the cyclodextrin's cavity, effectively shielding it from the water and increasing its apparent solubility.[24][][26] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a frequently used derivative with high water solubility and a good safety profile.[24]

Step-by-Step Protocol: Using a Surfactant (Tween® 80)

  • Prepare Surfactant Solution: Prepare a solution of 1-5% Tween® 80 in your aqueous buffer.

  • Add Compound: Add the 6-(3,5-Dimethylphenyl)-6-oxohexanoic acid directly to this solution.

  • Facilitate Dissolution: Use sonication or gentle heating (e.g., 37°C) while stirring to aid in micellar encapsulation and dissolution.

  • Equilibrate: Allow the solution to stir for several hours to ensure equilibrium is reached.

  • Filter: Pass the solution through a 0.22 µm filter to remove any undissolved particulates.

Visual Workflows & Mechanisms

Diagram 1: Systematic Approach to Solubilization

This flowchart outlines the logical progression for troubleshooting solubility issues with 6-(3,5-Dimethylphenyl)-6-oxohexanoic acid.

G A Start: Compound Insoluble in Aqueous Buffer B Step 1: Adjust pH (e.g., add 1M NaOH to pH > 8.0) A->B C Is compound soluble? B->C D Step 2: Use Co-solvent (Prepare 100mM stock in DMSO) C->D No H SUCCESS: Proceed with Experiment C->H Yes E Is compound soluble at required final concentration (<0.5% DMSO)? D->E F Step 3: Use Enhancers (e.g., Tween® 80 or HP-β-CD) E->F No E->H Yes G Is compound soluble? F->G G->H Yes I FAIL: Re-evaluate Formulation Strategy (e.g., solid dispersion, salt form) G->I No

Caption: A step-by-step decision tree for solubilizing the target compound.

Diagram 2: Mechanism of pH-Dependent Solubility

This diagram illustrates the chemical equilibrium that is manipulated to enhance solubility.

G cluster_0 Low pH (e.g., < 4) cluster_1 High pH (e.g., > 7) A R-COOH (Protonated Form) Poorly Water Soluble C R-COO⁻ + H⁺ (Deprotonated Salt Form) Highly Water Soluble A->C + OH⁻ (Base Addition) C->A + H⁺ (Acid Addition)

Caption: Ionization of the carboxylic acid at high pH increases water solubility.

Q4: How can I experimentally determine the maximum solubility of the compound in my final, optimized media?

A4: Use the Shake-Flask Method.

Causality: The shake-flask method is a gold-standard technique to determine equilibrium solubility.[27] It involves saturating a solvent with a compound and then measuring the concentration of the dissolved portion, ensuring that a true equilibrium has been reached.[28][29][30]

Step-by-Step Protocol: Shake-Flask Solubility Determination

  • Add Excess Compound: In several vials, add an excess amount of 6-(3,5-Dimethylphenyl)-6-oxohexanoic acid to a fixed volume of your test medium (e.g., 1-2 mL). "Excess" means enough solid should remain visible after equilibration.

  • Equilibrate: Seal the vials and place them on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C) for 24-48 hours.[27][30] This extended time ensures the system reaches equilibrium.

  • Separate Phases: After equilibration, let the vials stand to allow the undissolved solid to settle. Carefully collect the supernatant. To ensure all solid is removed, centrifuge the supernatant at high speed (e.g., >10,000 x g) for 15-20 minutes or filter it through a 0.22 µm syringe filter.

  • Quantify Concentration: Accurately dilute the clear supernatant into a solvent in which the compound is freely soluble (e.g., acetonitrile or methanol).

  • Analyze: Determine the concentration of the compound using a validated analytical method, such as HPLC-UV or LC-MS, by comparing the result to a standard curve.

Expert Insight: Performing this at different pH values or with varying concentrations of a co-solvent can provide a detailed solubility profile, which is invaluable for robust formulation development.

References

  • Vertex AI Search. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC. Retrieved February 21, 2026.
  • MedCrave online. (2017, April 26). Cyclodextrin: a promising candidate in enhancing oral bioavailability of poorly water soluble drugs. Retrieved February 21, 2026.
  • BOC Sciences. (n.d.). Cyclodextrin Solutions for API Solubility Boost. Retrieved February 21, 2026.
  • World Health Organization (WHO). (n.d.). Annex 4. Retrieved February 21, 2026.
  • (n.d.). Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility?. Retrieved February 21, 2026.
  • Touro Scholar. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Retrieved February 21, 2026.
  • Enamine. (n.d.). Shake-Flask Solubility Assay. Retrieved February 21, 2026.
  • (2025, September 9). Shake Flask method: Significance and symbolism. Retrieved February 21, 2026.
  • CK-12 Foundation. (2026, January 14). Physical Properties of Carboxylic Acids. Retrieved February 21, 2026.
  • Protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved February 21, 2026.
  • Reddit. (2012, February 27). How does pH affect water solubility of organic acids (or acids in general)?. Retrieved February 21, 2026.
  • BioAssay Systems. (n.d.). Shake Flask Solubility Services. Retrieved February 21, 2026.
  • askIITians. (2025, March 11). How does pH affect solubility?. Retrieved February 21, 2026.
  • (2017, January 3). Advantages and challenges of Tween 80 surfactant-enhanced technologies for the remediation of soils contaminated with hydrophobi. Retrieved February 21, 2026.
  • Quora. (2018, April 7). What evidence is there that the carboxylic acids are soluble or insoluble in aqueous solution? How could we explain this evidence in terms of molecular structure of the acids?. Retrieved February 21, 2026.
  • Benchchem. (n.d.).
  • Blog. (2025, December 15). What are the effects of surfactants on the solubilization of hydrophobic substances?. Retrieved February 21, 2026.
  • Reddit. (2024, June 8). can tween 80 dissolve hydrophobic compounds : r/chemistry. Retrieved February 21, 2026.
  • G-Biosciences. (2020, March 10).
  • ResearchGate. (n.d.). The solubilization capacity of selected surfactants and surfactant blends. Retrieved February 21, 2026.
  • (n.d.). General Techniques for Preparing Formulations of Poorly Water-Soluble Compounds.. Retrieved February 21, 2026.
  • Chemistry LibreTexts. (2022, September 15). 15.3: Physical Properties of Carboxylic Acids. Retrieved February 21, 2026.
  • (2022, February 19). Carboxylic Acids- Aliphatic and Aromatic – Preparation and Properties. Retrieved February 21, 2026.
  • (n.d.). Ph Dependent Solubility → Area → Sustainability. Retrieved February 21, 2026.
  • PubMed. (2019, November 15). Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds. Retrieved February 21, 2026.
  • (2023, August 31). Solubility of Organic Compounds. Retrieved February 21, 2026.
  • Aston Research Explorer. (n.d.). Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. Retrieved February 21, 2026.
  • PubMed - NIH. (n.d.). Dissolution of carboxylic acids. III: The effect of polyionizable buffers. Retrieved February 21, 2026.
  • Wikipedia. (n.d.). Carboxylic acid. Retrieved February 21, 2026.
  • WuXi AppTec DMPK. (2024, March 15). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. Retrieved February 21, 2026.
  • PMC - NIH. (n.d.). Solubilization techniques used for poorly water-soluble drugs. Retrieved February 21, 2026.
  • PMC. (2022, December 28). Influence of Two Widely Used Solvents, Ethanol and Dimethyl Sulfoxide, on Human Sperm Parameters. Retrieved February 21, 2026.
  • Chemistry Stack Exchange. (2023, May 8). evaporating DMSO/Ethanol. Retrieved February 21, 2026.
  • (n.d.). Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells. Retrieved February 21, 2026.
  • (n.d.). PH and Solvent Effect on Drug Solubility. Retrieved February 21, 2026.
  • YouTube. (2024, April 13). Intro To Top Solvents Used In Organic Synthesis. #organicchemistry. Retrieved February 21, 2026.
  • Reddit. (2022, January 6).
  • Journal of Applied Pharmaceutical Science. (2012, October 30). Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs. Retrieved February 21, 2026.
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Validation & Comparative

Structural Elucidation & Regioisomer Discrimination: 6-(3,5-Dimethylphenyl)-6-oxohexanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: This guide provides a technical framework for the structural validation of 6-(3,5-Dimethylphenyl)-6-oxohexanoic acid , a critical intermediate in the synthesis of HDAC inhibitors and suberoylanilide hydroxamic acid (SAHA) analogs.

The Analytical Challenge: The primary challenge in synthesizing this compound—typically via Friedel-Crafts acylation or Grignard coupling—is the formation of regioisomers . The symmetric 3,5-dimethyl isomer (Target) must be rigorously distinguished from the thermodynamically favored or kinetically competing 2,4-dimethyl isomer (Alternative).

Verdict: 1H NMR is the definitive tool for this differentiation.[1] The 3,5-isomer is characterized by a diagnostic 2:1 aromatic proton ratio and a single methyl resonance , whereas the 2,4-isomer exhibits a complex 1:1:1 aromatic pattern and split methyl signals.

Experimental Methodology

To ensure reproducibility and spectral resolution, the following protocol is recommended.

Sample Preparation
  • Solvent Selection:

    • Preferred: DMSO-d6 (99.9% D).[1] Reason: Ensures complete solubility of the carboxylic acid moiety and prevents aggregation-induced line broadening.

    • Alternative: CDCl3.[1] Note: May require trace TMS (0.00 ppm) for referencing; carboxylic acid proton may be extremely broad or invisible due to exchange.[1]

  • Concentration: 10–15 mg of sample in 0.6 mL solvent.

  • Tube: 5mm high-precision NMR tube (Wilmad 528-PP or equivalent).

Instrument Parameters (Self-Validating)
  • Frequency: 400 MHz or higher (essential to resolve aliphatic multiplets).

  • Pulse Sequence: Standard zg30 (30° pulse angle).

  • Relaxation Delay (D1):

    
     1.0 second (ensure quantitative integration of aromatic protons).
    
  • Scans (NS): 16–64 (sufficient for S/N > 100:1).

  • Temperature: 298 K (25°C).[1]

Spectral Analysis & Comparison

This section compares the Target (3,5-isomer) against its most common synthetic impurity, the Alternative (2,4-isomer) .

Diagnostic Signal Table (1H NMR in DMSO-d6)
MoietyProton TypeTarget: 3,5-Dimethyl (Symmetric)Alternative: 2,4-Dimethyl (Asymmetric)Differentiation Logic
Aromatic Ar-H (Ortho to C=O)

7.45 (s, 2H)

7.60 (d, 1H, J=8Hz)
Symmetry: Target shows 2 equivalent protons; Alternative shows 1.
Aromatic Ar-H (Para/Meta)

7.15 (s, 1H)

7.05 (d, 1H) +

7.00 (s, 1H)
Target has 1 unique proton; Alternative has 2 distinct signals.
Methyl Ar-CH3

2.32 (s, 6H)

2.45 (s, 3H) +

2.30 (s, 3H)
Key Check: Target has a single methyl peak; Alternative has two.[1]
Linker

-CH2 (to C=O)

2.95 (t, 2H)

2.85 (t, 2H)
Shift varies slightly due to ortho-substitution steric twist.
Linker

-CH2 (to COOH)

2.20 (t, 2H)

2.20 (t, 2H)
Non-diagnostic (too far from ring).
Acid -COOH

12.0 (br s, 1H)

12.0 (br s, 1H)
Confirms presence of acid, not regiochemistry.[1]

> Note: Chemical shifts (


) are approximate and solvent-dependent.[1][2] The multiplicity  and integration ratios  are the definitive validation criteria.
Detailed Structural Assignment (3,5-Isomer)
  • The "Symmetry Test" (Aromatic Region):

    • The 3,5-dimethyl substitution pattern creates a plane of symmetry through the carbonyl group and the C4 carbon.

    • H2 and H6 are chemically equivalent.[1][3] They appear as a singlet (or a finely split doublet,

      
       Hz) downfield (
      
      
      
      7.4-7.5 ppm) due to the deshielding anisotropy of the carbonyl group.
    • H4 is unique.[1][3] It appears upfield relative to H2/H6 (

      
      7.1-7.2 ppm) as a singlet.[1]
      
    • Validation Check: Integration of the aromatic region must show a 2:1 ratio .[1]

  • The Aliphatic Chain (The "Bookends"):

    • 
       2.95 (t, 2H):  The methylene group adjacent to the ketone (C5). It is significantly deshielded by the carbonyl.[1]
      
    • 
       2.20 (t, 2H):  The methylene group adjacent to the carboxylic acid (C2).
      
    • 
       1.50 - 1.70 (m, 4H):  The internal methylene groups (C3, C4). These often overlap as a multiplet.
      

Visualization of Analysis Logic

The following diagrams illustrate the decision-making process for identifying the correct isomer and the structural correlations.

Isomer Identification Decision Tree

IsomerLogic Start Analyze 1H NMR Spectrum (Aromatic & Methyl Regions) MethylCount Count Methyl Singlets (Region: 2.2 - 2.6 ppm) Start->MethylCount OneSinglet One Singlet (6H) (Symmetric) MethylCount->OneSinglet Single Peak TwoSinglets Two Singlets (3H + 3H) (Asymmetric) MethylCount->TwoSinglets Split Peaks AromaticPattern Analyze Aromatic Splitting (Region: 7.0 - 7.8 ppm) OneSinglet->AromaticPattern Result24 IDENTIFIED IMPURITY: 2,4-Dimethyl Isomer TwoSinglets->Result24 SymPattern Pattern: 2H (s) + 1H (s) Ratio: 2:1 AromaticPattern->SymPattern Matches AsymPattern Pattern: 1H (d) + 1H (d) + 1H (s) Complex Coupling AromaticPattern->AsymPattern Mismatch Result35 CONFIRMED: 3,5-Dimethyl Isomer SymPattern->Result35 AsymPattern->Result24

Caption: Logical workflow for distinguishing the target 3,5-isomer from the 2,4-isomer based on spectral symmetry.

Structural Connectivity (HMBC/COSY)

Structure Ring Aromatic Ring (3,5-Dimethyl) Ketone C=O (Ketone) (C6) Ring->Ketone Conn AlphaK CH2 (Alpha to C=O) (C5) Ring->AlphaK HMBC (Weak) Ketone->AlphaK Conn AlphaK->Ketone HMBC (Strong) Chain Internal Chain (C3, C4) AlphaK->Chain COSY (Coupling) AlphaA CH2 (Alpha to COOH) (C2) Chain->AlphaA COSY (Coupling) Acid COOH (C1) AlphaA->Acid Conn AlphaA->Acid HMBC (Strong)

Caption: Structural connectivity and key 2D NMR correlations (COSY/HMBC) verifying the carbon backbone.

References

  • Friedel-Crafts Selectivity: Olah, G. A.[1] Friedel-Crafts and Related Reactions. Wiley-Interscience, 1964.[1] (Foundational text on directing effects in m-xylene acylation).

  • NMR Data of Acetophenones: The SDBS (Spectral Database for Organic Compounds) provides analogous spectra for 3,5-dimethylacetophenone (SDBS No. 2785) and 2,4-dimethylacetophenone (SDBS No. 2784), confirming the symmetry arguments presented above.[1] [Link]

  • Solvent Effects in NMR: Fulmer, G. R., et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist."[1] Organometallics, 2010, 29(9), 2176–2179.[1] [Link]

  • General Interpretation: Silverstein, R. M., Webster, F. X., & Kiemle, D. J.[1] Spectrometric Identification of Organic Compounds. 7th Ed., Wiley, 2005.[1] (Standard reference for chemical shift ranges of aryl ketones and carboxylic acids).

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A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of 6-(3,5-Dimethylphenyl)-6-oxohexanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of drug discovery and metabolomics, the precise structural elucidation of novel small molecules is paramount. 6-(3,5-Dimethylphenyl)-6-oxohexanoic acid is a bifunctional molecule, incorporating both an aromatic ketone and a terminal carboxylic acid. This unique structure presents a fascinating case for mass spectrometry (MS) analysis, as its fragmentation pattern is a composite of the characteristic pathways of its constituent functional groups. This guide provides an in-depth analysis of the predicted fragmentation behavior of this compound, a robust experimental protocol for its characterization, and a comparative overview with alternative analytical techniques. Our objective is to equip researchers with the foundational knowledge to confidently identify and characterize this and structurally related molecules.

Part 1: Theoretical Fragmentation Analysis

The fragmentation of 6-(3,5-Dimethylphenyl)-6-oxohexanoic acid in a mass spectrometer, particularly under Electron Ionization (EI), is governed by the relative stability of the resulting fragment ions. The molecule's structure offers several predictable cleavage points, primarily influenced by the carbonyl groups and the aromatic ring.

Core Fragmentation Principles
  • Alpha (α)-Cleavage: This is a dominant fragmentation pathway for both ketones and carboxylic acids.[1][2] It involves the cleavage of a bond adjacent to the carbon-oxygen double bond. The stability of the resulting acylium ion or radical cation often dictates the most favorable cleavage site. For aromatic ketones, α-cleavage leading to a stable, resonance-stabilized aromatic acylium ion is typically a major fragmentation event.[1][3]

  • McLafferty Rearrangement: This characteristic rearrangement occurs in molecules containing a carbonyl group and an accessible gamma-hydrogen on an alkyl chain.[3][4] It involves the transfer of this hydrogen to the carbonyl oxygen, followed by the cleavage of the β-bond, resulting in the elimination of a neutral alkene. Both the ketone and carboxylic acid moieties in the target molecule possess the necessary structure for this rearrangement.

Predicted Fragmentation Pathway

The molecular formula for 6-(3,5-Dimethylphenyl)-6-oxohexanoic acid is C₁₅H₂₀O₃, with a molecular weight of approximately 248.32 g/mol . Upon ionization, we anticipate the following key fragmentation events:

  • Formation of the Dimethylbenzoyl Acylium Ion (m/z 133): The most probable initial fragmentation is the α-cleavage of the bond between the ketone's carbonyl carbon and the aliphatic chain. This results in the formation of the highly stable 3,5-dimethylbenzoyl acylium ion. Due to its resonance stabilization, this fragment is predicted to be the base peak in the spectrum.[3]

  • Loss of the Carboxyl Group (M-45): Cleavage of the bond adjacent to the carboxylic acid's carbonyl group can lead to the loss of a COOH radical, producing a fragment ion at m/z 203.[5][6]

  • McLafferty Rearrangement at the Ketone: The ketone carbonyl can abstract a γ-hydrogen from the C4 position of the hexanoic acid chain. This would lead to the elimination of a neutral propene molecule (CH₂=CH-CH₃, 42 Da), resulting in a fragment ion at m/z 206.

  • Cleavage of the Aromatic Ring: A less common but possible fragmentation for aromatic ketones is the cleavage of the bond α to the aromatic group, which can result in a peak at m/z 77, corresponding to a phenyl cation.[3]

  • Aliphatic Chain Fragmentation: The hexanoic acid chain can undergo successive cleavages, leading to a series of peaks separated by 14 mass units (CH₂).[6]

The diagram below illustrates the primary predicted fragmentation pathways.

G M [M]+• 6-(3,5-Dimethylphenyl)-6-oxohexanoic acid m/z 248 F133 [C9H9O]+ 3,5-Dimethylbenzoyl acylium ion m/z 133 (Base Peak) M->F133 α-Cleavage (Ketone) F203 [M-COOH]+• m/z 203 M->F203 α-Cleavage (Acid) F206 [M-C3H6]+• m/z 206 M->F206 McLafferty Rearrangement (Ketone) F105 [C8H9]+ 3,5-Dimethylphenyl cation m/z 105 F133->F105 Loss of CO

Caption: Predicted EI fragmentation of 6-(3,5-Dimethylphenyl)-6-oxohexanoic acid.

Summary of Predicted Major Ions
m/z Proposed Structure/Formula Formation Mechanism Predicted Intensity
248[C₁₅H₂₀O₃]⁺•Molecular Ion (M⁺•)Low to Moderate
133 [C₉H₉O]⁺ α-Cleavage at ketone High (Base Peak)
203[C₁₄H₁₉O]⁺•Loss of •COOH radicalModerate
206[C₁₂H₁₄O₃]⁺•McLafferty rearrangement at ketoneModerate
105[C₈H₉]⁺Loss of CO from m/z 133Moderate
77[C₆H₅]⁺Cleavage α to aromatic ringLow

Part 2: Experimental Protocol for GC-MS Analysis

To empirically validate the predicted fragmentation, a Gas Chromatography-Mass Spectrometry (GC-MS) analysis with Electron Ionization (EI) is the preferred method. EI is a "hard" ionization technique that imparts sufficient energy to induce extensive and reproducible fragmentation, which is ideal for structural elucidation.[7][8]

Methodology
  • Sample Preparation & Derivatization:

    • Rationale: The carboxylic acid group has an active proton and is polar, which can lead to poor chromatographic peak shape (tailing) and low volatility. Derivatization is necessary to analyze this compound by GC. Silylation (e.g., with BSTFA) or methylation (e.g., with diazomethane or Methanolic HCl) are common approaches. Methylation is often preferred for its stability.

    • Protocol (Methylation):

      • Dissolve ~1 mg of 6-(3,5-Dimethylphenyl)-6-oxohexanoic acid in 1 mL of methanol.

      • Add 2-3 drops of concentrated sulfuric acid.

      • Reflux the mixture at 60-70°C for 2 hours.

      • After cooling, neutralize the solution with a saturated sodium bicarbonate solution.

      • Extract the resulting methyl ester (methyl 6-(3,5-dimethylphenyl)-6-oxohexanoate) with 2 x 2 mL of dichloromethane.

      • Dry the organic layer over anhydrous sodium sulfate and concentrate to ~100 µL for injection.

  • GC-MS Instrumentation and Parameters:

    • Inlet System: Split/splitless injector.

    • Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable.

    • Oven Program:

      • Initial Temperature: 100°C, hold for 1 min.

      • Ramp: 15°C/min to 280°C.

      • Final Hold: Hold at 280°C for 5 min.

    • Mass Spectrometer:

      • Ionization Mode: Electron Ionization (EI).[8]

      • Ionization Energy: 70 eV (standard for library matching).

      • Mass Range: Scan from m/z 40 to 400.

      • Source Temperature: 230°C.

      • Quadrupole Temperature: 150°C.

Experimental Workflow Diagram

G cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Dissolve Dissolve Sample in Methanol Derivatize Methylate with Acid Catalyst Dissolve->Derivatize Extract Extract Methyl Ester with DCM Derivatize->Extract Concentrate Concentrate Sample Extract->Concentrate Inject Inject into GC Concentrate->Inject Separate Chromatographic Separation Inject->Separate Ionize EI Ionization (70 eV) Separate->Ionize Fragment Fragmentation Ionize->Fragment Detect Mass Analysis (Quadrupole) Fragment->Detect Spectrum Generate Mass Spectrum Detect->Spectrum Interpret Interpret Fragmentation & Compare to Theory Spectrum->Interpret

Caption: General workflow for derivatization and GC-MS analysis.

Part 3: Comparison with Alternative Analytical Techniques

While MS is a powerful tool for determining molecular weight and structural fragments, a comprehensive characterization often relies on complementary techniques, primarily Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H and ¹³C NMR provide unambiguous information about the carbon-hydrogen framework and the connectivity of atoms. For this molecule, NMR would confirm the 3,5-disubstitution pattern on the aromatic ring, identify the number of methylene groups in the chain, and confirm the presence of the carboxylic acid proton (which appears as a characteristic broad singlet far downfield in ¹H NMR).[4]

    • Causality: NMR excels at defining isomerism. If the sample were, for example, 6-(2,4-Dimethylphenyl)-6-oxohexanoic acid, its mass spectrum would be nearly identical, but its NMR spectrum would be distinctly different.

  • Infrared (IR) Spectroscopy:

    • Principle: IR spectroscopy identifies the functional groups present in a molecule based on the absorption of specific frequencies of infrared light, which correspond to the vibrational frequencies of chemical bonds.

    • Application: An IR spectrum would show two distinct carbonyl (C=O) stretching absorptions: one for the aromatic ketone (approx. 1685 cm⁻¹) and one for the carboxylic acid (approx. 1710 cm⁻¹). A very broad absorption from ~2500-3300 cm⁻¹ due to the O-H stretch of the carboxylic acid would also be a key identifying feature.

Comparative Summary
Technique Strengths for this Analysis Limitations for this Analysis
Mass Spectrometry (MS) - Provides exact molecular weight.- Reveals structural motifs through fragmentation.- Extremely sensitive (sub-picogram levels).- Cannot distinguish between isomers (e.g., 3,5- vs 2,4-dimethyl).- Fragmentation can sometimes be complex to interpret without standards.
NMR Spectroscopy - Provides definitive structural connectivity.- Unambiguously distinguishes between isomers.- Quantifiable.- Relatively insensitive (requires mg of sample).- More complex data interpretation for beginners.
IR Spectroscopy - Rapidly confirms the presence of key functional groups (ketone, carboxylic acid).- Simple and inexpensive.- Provides limited information on the overall molecular structure and connectivity.- Not suitable for complex mixture analysis.

Conclusion

The mass spectrometric analysis of 6-(3,5-Dimethylphenyl)-6-oxohexanoic acid provides a wealth of structural information, guided by established principles of ion chemistry. The predicted fragmentation is dominated by a highly favorable α-cleavage, yielding a characteristic base peak at m/z 133 . This, combined with other significant fragments and the molecular ion, allows for a confident preliminary identification. For unambiguous structure confirmation and to rule out isomers, a combined analytical approach using MS in conjunction with NMR and IR spectroscopy is the gold standard, providing a self-validating system for the complete characterization of novel chemical entities.

References

  • American Chemical Society. (2008). Dissociative Protonation and Proton Transfers: Fragmentation of α, β-Unsaturated Aromatic Ketones in Mass Spectrometry. The Journal of Organic Chemistry. Available at: [Link]

  • Dunnivant, F. M., & Ginsbach, J. W. (2008). GCMS Section 6.11.3 - Fragmentation of Aromatic Ketones. Whitman College. Available at: [Link]

  • Dunnivant, F. M., & Ginsbach, J. W. (2008). GCMS Section 6.14 - Fragmentation of Esters. Whitman College. Available at: [Link]

  • ResearchGate. (2008). Dissociative Protonation and Proton Transfers: Fragmentation of α, β-Unsaturated Aromatic Ketones in Mass Spectrometry. Request PDF. Available at: [Link]

  • NPTEL. (n.d.). Lecture 25 : Mass and Infrared Spectroscopies. NPTEL Archive. Available at: [Link]

  • ResearchGate. (n.d.). Fragmentation of Hexanoic Acid. Scientific Diagram. Available at: [Link]

  • University of Arizona. (n.d.). Mass Spectrometry - Examples. Department of Chemistry and Biochemistry. Available at: [Link]

  • American Chemical Society. (2008). Identification of the Carboxylic Acid Functionality by Using Electrospray Ionization and Ion−Molecule Reactions in a Modified Linear Quadrupole Ion Trap Mass Spectrometer. Analytical Chemistry. Available at: [Link]

  • MetaboLights. (n.d.). Compound: 6-oxohexanoic acid. European Bioinformatics Institute. Available at: [Link]

  • Metlin. (n.d.). 6-oxohexanoic acid. Scripps Research. Available at: [Link]

  • Chemistry LibreTexts. (2021). 8.10: Spectroscopy of Carboxylic Acid Derivatives. Available at: [Link]

  • Research and Reviews. (2024). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. RRJ Chemistry. Available at: [Link]

  • Clark, J. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. Available at: [Link]

  • Schlosser, G., & Volk, K. J. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules. Available at: [Link]

  • JoVE. (2025). Video: NMR and Mass Spectroscopy of Carboxylic Acids. Journal of Visualized Experiments. Available at: [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

  • Banik, D., & Mandal, A. K. (2014). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. International Scholarly Research Notices. Available at: [Link]

Sources

A Senior Application Scientist's Guide to the Structural Confirmation of 6-(3,5-Dimethylphenyl)-6-oxohexanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Isomeric Purity in Drug Development

In the landscape of pharmaceutical research and development, the precise three-dimensional structure of a molecule is not a trivial detail—it is the very foundation of its biological activity, safety profile, and therapeutic efficacy. Isomers, molecules that share the same molecular formula but differ in the arrangement of their atoms, can exhibit dramatically different pharmacological and toxicological properties. Therefore, the unambiguous confirmation of a specific isomeric structure is a critical, non-negotiable step in the journey from chemical synthesis to clinical application.

Here, we will move beyond simple protocol recitation. We will explore the causality behind our analytical choices, presenting a multi-technique, self-validating workflow designed for robust and unequivocal structural confirmation. This guide is intended for researchers, medicinal chemists, and analytical scientists who require not just data, but confident, verifiable structural knowledge.

Chapter 1: The Isomeric Landscape

Before delving into analytical techniques, it is crucial to visualize the problem. The molecular formula for all dimethylphenyl-6-oxohexanoic acid isomers is C₁₄H₁₈O₃, with a corresponding molecular weight of 234.29 g/mol .[] The key difference lies in the substitution pattern on the aromatic ring, which profoundly influences the molecule's symmetry and, consequently, its spectroscopic fingerprint.

The diagram below illustrates our target molecule alongside two of its most common positional isomers. Understanding these subtle structural differences is the first step in designing experiments to distinguish them.

Caption: Chemical structures of the target molecule and two common positional isomers.

Chapter 2: The Analytical Toolkit: A Symphony of Techniques

No single analytical technique can provide absolute structural proof. Instead, we rely on a confluence of evidence from multiple, orthogonal methods. Our strategy is built on a logical progression from confirming the basic formula to mapping the precise atomic connectivity.

  • High-Resolution Mass Spectrometry (HRMS): This is our first step. HRMS provides an extremely precise mass-to-charge ratio (m/z), often to within a few parts per million (ppm).[3][4] This accuracy allows for the unambiguous determination of the molecular formula (C₁₄H₁₈O₃), confirming that our sample has the correct elemental composition and is not, for example, an analog with an extra methyl group or an oxygen replaced by nitrogen.[5][6][7]

  • Infrared (IR) Spectroscopy: IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.[8] For our compound, we expect to see characteristic absorption bands for the carboxylic acid O-H stretch (a very broad signal), the carboxylic acid C=O stretch, and the ketone C=O stretch.[9][10][11] While these signals confirm the presence of the required functional groups, they cannot distinguish between isomers.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the cornerstone of structural elucidation for organic molecules.[12][13][14] NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of individual atoms. For distinguishing our isomers, ¹H NMR is the most powerful tool, as the substitution pattern on the benzene ring creates a unique "fingerprint" of chemical shifts and spin-spin splitting patterns.[15] ¹³C NMR and two-dimensional (2D) experiments like COSY and HMBC provide the final, definitive proof of the carbon skeleton and connectivity.[16][17][18]

Chapter 3: Decoding the Spectra: A Comparative Analysis

The true power of our approach lies in comparing the expected experimental data for our target molecule against its isomers. The following tables summarize the key distinguishing features we anticipate observing with each technique.

High-Resolution Mass Spectrometry (HRMS) Data

All isomers will share the same exact mass. The primary goal here is confirmation of the elemental formula.

ParameterExpected ValueRationale
Molecular Formula C₁₄H₁₈O₃Derived from synthesis.
Calculated Exact Mass 234.12560Based on the most abundant isotopes (¹²C, ¹H, ¹⁶O).
Observed [M+H]⁺ ~235.13288In ESI+ mode, the molecule will be protonated.
Mass Accuracy < 5 ppmA standard requirement for confident formula assignment in modern HRMS.[3][6]
Infrared (IR) Spectroscopy Data

The IR spectra will confirm functional groups but will be nearly identical across isomers.

Functional GroupExpected Wavenumber (cm⁻¹)Vibration Type
Carboxylic Acid O-H 3300 - 2500 (very broad)Stretching
Aliphatic C-H 3000 - 2850Stretching
Ketone C=O ~1685Stretching (Aryl Ketone)
Carboxylic Acid C=O ~1710Stretching (Dimer)[9]
Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR is where the isomers will reveal their unique identities. The substitution pattern on the aromatic ring dictates the number of signals, their chemical shifts, and their splitting patterns.

Table 3.3.1: Predicted ¹H NMR Aromatic Region Signals (~7.0-8.0 ppm)

IsomerPredicted Signals & MultiplicityRationale for Distinction
6-(3,5-Dimethylphenyl) Two signals: - ~7.5 ppm (s, 2H)- ~7.2 ppm (s, 1H)Highest Symmetry. The two protons ortho to the carbonyl (H2, H6) are equivalent. The proton para to the carbonyl (H4) is unique. This results in two distinct singlets.
6-(2,4-Dimethylphenyl) Three signals: - ~7.6 ppm (d, 1H)- ~7.1 ppm (d, 1H)- ~7.0 ppm (s, 1H)No Symmetry. All three aromatic protons are in unique chemical environments, leading to three distinct signals with observable ortho and meta couplings.
6-(2,5-Dimethylphenyl) Three signals: - ~7.5 ppm (s, 1H)- ~7.2 ppm (d, 1H)- ~7.1 ppm (d, 1H)No Symmetry. Similar to the 2,4-isomer, all three protons are unique, resulting in three distinct signals. The splitting pattern will differ slightly from the 2,4-isomer.

Table 3.3.2: Predicted ¹³C NMR Aromatic Region Signals (~125-140 ppm)

IsomerPredicted Number of SignalsRationale for Distinction
6-(3,5-Dimethylphenyl) Four signals Due to symmetry, C3/C5 and C2/C6 are equivalent pairs. C1 and C4 are unique.
6-(2,4-Dimethylphenyl) Six signals All six aromatic carbons are in unique chemical environments.
6-(2,5-Dimethylphenyl) Six signals All six aromatic carbons are in unique chemical environments.

Chapter 4: Validated Experimental Protocols

The following protocols are designed to be self-validating and provide high-quality data for unambiguous structural assignment.

High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Accurately weigh and dissolve ~1 mg of the compound in 1 mL of HPLC-grade acetonitrile or methanol.

  • Instrumentation: Utilize an Orbitrap or Time-of-Flight (TOF) mass spectrometer capable of < 5 ppm mass accuracy.[3]

  • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is preferred to generate the [M+H]⁺ ion.

  • Data Acquisition: Acquire data over a mass range of m/z 100-500.

  • Analysis: Determine the exact mass of the most abundant ion peak corresponding to [M+H]⁺. Use the instrument's software to calculate the elemental composition and compare the measured mass to the theoretical mass for C₁₄H₁₉O₃⁺ (the protonated form). The mass error should be below 5 ppm.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.[18][19] Transfer the solution to a 5 mm NMR tube.

  • Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard 1D proton spectrum.

    • Set the spectral width to cover a range of -1 to 13 ppm.

    • Ensure proper shimming to obtain sharp, symmetrical peaks.

    • Integrate all peaks and set the reference peak (TMS) to 0.00 ppm.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Use a spectral width of 0-220 ppm.

    • A sufficient number of scans (e.g., 1024 or more) may be necessary to achieve an adequate signal-to-noise ratio.

  • 2D NMR Acquisition (if needed for confirmation):

    • COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, which is invaluable for mapping out the aliphatic chain and confirming neighbor relationships in the aromatic ring.

    • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by 2 or 3 bonds.[17] This is the definitive experiment to connect the aliphatic chain to the aromatic ring by observing a correlation from the protons on C5 of the hexanoic acid chain to the carbonyl carbon (C6) and the quaternary carbons of the aromatic ring (C1, C3, C5).

Chapter 5: A Validated Workflow for Structural Confirmation

G Workflow for Structural Confirmation start Start: Purified Sample hrms Step 1: HRMS Analysis start->hrms check_formula Molecular Formula C₁₄H₁₈O₃ Confirmed? hrms->check_formula ir Step 2: IR Spectroscopy check_formula->ir  Yes end_fail Structure Incorrect or Impure. Re-evaluate Synthesis. check_formula->end_fail No check_fg Ketone & Carboxylic Acid Groups Present? ir->check_fg nmr Step 3: ¹H & ¹³C NMR check_fg->nmr  Yes check_fg->end_fail No check_isomer ¹H NMR matches 3,5-dimethyl pattern? (2 aromatic singlets) nmr->check_isomer nmr_2d Step 4 (Optional): 2D NMR (HMBC/COSY) check_isomer->nmr_2d Ambiguous end_success Structure Confirmed: 6-(3,5-Dimethylphenyl)- 6-oxohexanoic acid check_isomer->end_success  Yes check_isomer->end_fail No nmr_2d->end_success

Caption: A logical workflow for the elucidation of molecular structure using multiple techniques.

Conclusion

The structural confirmation of 6-(3,5-Dimethylphenyl)-6-oxohexanoic acid is a clear-cut process when a systematic, multi-technique approach is employed. While HRMS and IR spectroscopy lay the groundwork by confirming the molecular formula and requisite functional groups, it is the distinct fingerprint in the ¹H and ¹³C NMR spectra that provides the unequivocal differentiation from its positional isomers. The high degree of symmetry in the 3,5-dimethyl substitution pattern is the key feature to search for, manifesting as a simple and clean set of signals in the aromatic region. By following the workflow and protocols outlined in this guide, researchers can proceed with confidence, knowing their molecule is structurally validated to the highest standards of scientific integrity.

References

  • JoVE. (2024, December 5).
  • BenchChem. (2025).
  • AIP Publishing.Study of 13C Chemical Shifts in Substituted Benzenes.
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  • RSC Publishing.The unexpected roles of σ and π orbitals in electron donor and acceptor group effects on the 13C NMR chemical shifts in substituted benzenes.
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  • ResearchGate.
  • Assigning the 1H-NMR Signals of Aromatic Ring 1H-
  • ACS Publications. (2008, March 28). Dissociative Protonation and Proton Transfers: Fragmentation of α, β-Unsaturated Aromatic Ketones in Mass Spectrometry. The Journal of Organic Chemistry.
  • RSC Publishing.The halogen effect on the 13C NMR chemical shift in substituted benzenes.
  • 1H NMR Spectroscopy.
  • Analytical Precision: Using High-Resolution Mass Spectrometry for Scientific Discovery.
  • Chemistry LibreTexts. (2014, August 18). 13.4: High-Resolution Mass Spectrometry Can Reveal Molecular Formulas.
  • MS/MS Data Improves Automated Determination of Molecular Formulas by Mass Spectrometry.
  • Chemistry LibreTexts. (2022, December 28). 11.10: Determination of the Molecular Formula by High Resolution Mass Spectrometry.
  • Chemistry LibreTexts. (2024, September 30). 12.3: Mass Spectrometry of Some Common Functional Groups.
  • Whitman College.GCMS Section 6.11.1 - Ketones.
  • Fragmentation Mechanisms - Intro to Mass Spectrometry.
  • St. Paul's Cathedral Mission College.INFRARED SPECTROSCOPY.
  • PubMed. (2018, April 4). Can Variations of 1H NMR Chemical Shifts in Benzene Substituted With an Electron-Accepting (NO2)/Donating (NH2) Group Be Explained in Terms of Resonance Effects of Substituents?.
  • ResearchGate. (2025, August 6).
  • ResearchGate.
  • sites@gsu. (2008, March 25).
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  • ResearchGate. (2025, August 6).
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  • American Chemical Society. (2014, August). NMR structure elucidation of small organic molecules and natural products: choosing ADEQUATE vs HMBC.
  • Chemistry LibreTexts. (2022, September 24). 21.
  • YouTube. (2016, September 21). Infrared Spectroscopy Aldehydes, Ketones, Carboxylic Acids Overview.
  • Quora. (2023, March 15). What are the differences between the IR spectra for the aldehyde, ketone and carboxylic acids?.
  • BenchChem. (2025, December).
  • PMC.
  • Mendeley Data. (2020, October 6).
  • Traditional synthesis of 6-hydroxyhexanoic acid and its prepar
  • BOC Sciences.CAS 861556-61-8 (6-(2,5-DIMETHYLPHENYL)-6-OXOHEXANOIC ACID).
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Safety Operating Guide

Personal protective equipment for handling 6-(3,5-Dimethylphenyl)-6-oxohexanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 122004-99-3 Chemical Class: Aromatic Keto-Acid / Organic Intermediate Primary Hazard: Skin/Eye Irritant, Respiratory Irritant (Dust)

Executive Summary & Hazard Context

As a Senior Application Scientist, I prioritize the "Precautionary Principle." While 6-(3,5-Dimethylphenyl)-6-oxohexanoic acid is often classified as a standard organic intermediate, its structure—combining a lipophilic dimethylphenyl ring with an acidic tail—presents specific handling challenges often overlooked in generic safety data sheets.

The Silent Risks:

  • Static Charge Accumulation: Like many crystalline organic acids, this compound is prone to static buildup during weighing. This causes "fly-away" powder, increasing inhalation risk and cross-contamination.

  • Lipophilic Acid Functionality: The dimethylphenyl group increases the molecule's ability to penetrate the lipid bilayer of the skin compared to simple aliphatic acids. Standard "splash" contact can result in delayed irritation or dermatitis.

  • Acidic Corrosivity: Upon contact with mucous membranes (eyes/lungs), the carboxylic acid moiety protonates tissue, leading to immediate irritation (H319, H335).

Personal Protective Equipment (PPE) Matrix

This matrix defines the minimum requirements for handling this compound in a research setting.

Protection ZonePPE RequirementTechnical Justification
Hand Protection Nitrile Gloves (Min 0.11 mm) Nitrile offers excellent resistance to organic acids. Note: If dissolved in halogenated solvents (e.g., DCM), double-gloving or Laminate (Silver Shield) gloves are required.
Eye Protection Chemical Safety Goggles Standard safety glasses are insufficient for powders due to dust migration. Goggles provide a seal against airborne particulates and splashes.[1]
Respiratory Engineering Control (Fume Hood) Primary: Handle only in a certified fume hood. Secondary: If hood work is impossible, a half-face respirator with P100/OV cartridges is mandatory.
Body Defense Lab Coat (Buttoned to neck) Must cover street clothes completely. Cotton/Poly blends are acceptable; fire-resistant (Nomex) is preferred if working with flammable solvents.
Footwear Closed-toe, Non-perforated Leather or synthetic leather uppers. Mesh sneakers allow chemical penetration and are prohibited.
Operational Workflow: Step-by-Step Protocol

This protocol is designed to mitigate the specific risks of static dispersion and acidic contamination.

Phase A: Preparation & Engineering Controls
  • Airflow Verification: Ensure the Fume Hood face velocity is between 80–100 fpm (0.4–0.5 m/s) .

  • Static Neutralization: Place an ionizing bar or anti-static gun near the balance if the humidity is <30%. Dry organic powders are highly electrostatic.

  • Decontamination Zone: Pre-soak a paper towel with 5% Sodium Bicarbonate (NaHCO₃) solution and place it inside the hood. This serves as a "neutralizing wipe" for immediate spatula cleaning.

Phase B: Weighing & Transfer (Critical Risk Step)

Risk: Inhalation of dust and balance contamination.

  • Tare First: Place the receiving vessel (vial/flask) on the balance and tare before opening the chemical container.

  • Draft Shielding: Close the balance draft shield.

  • Transfer: Open the container. Use a stainless steel micro-spatula .

    • Technique: Do not dump.[2][3][4] Tap the spatula gently against the inner wall of the receiving vessel to dislodge powder.

  • Immediate Closure: Recap the stock bottle immediately after withdrawal. Do not leave it open while waiting for the balance to stabilize.

  • Wipe Down: Wipe the spatula on the pre-prepared NaHCO₃ pad before removing it from the hood to prevent acid residue transfer to the benchtop.

Phase C: Solubilization

Risk: Exothermic reaction and splashing.

  • Solvent Selection: Common solvents include DMSO, Ethanol, or Methanol.

  • Addition: Add solvent to the powder (not powder to solvent) to prevent "puffing" of the solid.

  • Venting: If the protocol requires heating or vigorous mixing, ensure the vessel is vented (e.g., a needle in the septum) to prevent pressure buildup from solvent expansion.

Emergency Response & Disposal
Accidental Spills
  • Solid Spill: Do not sweep (creates dust). Cover with a wet paper towel (water or weak bicarbonate solution) to dampen, then wipe up. Place in hazardous waste.[3][5]

  • Liquid Spill: Cover with an absorbent pad. If the solvent is volatile, allow the fume hood to exhaust vapors before cleanup.

Exposure First Aid[6][7]
  • Eye Contact: Flush immediately at an eyewash station for 15 minutes . Hold eyelids open. The acidic nature requires thorough irrigation to restore pH balance.

  • Skin Contact: Wash with soap and copious water.[2][6][8] Do not use organic solvents (like ethanol) to wash skin, as this may enhance absorption.

Waste Disposal[3][5][6][9]
  • Classification: Hazardous Chemical Waste (Acidic/Organic).

  • Protocol:

    • Collect in a compatible container (HDPE or Glass).

    • Label clearly: "Contains 6-(3,5-Dimethylphenyl)-6-oxohexanoic acid."

    • Do not mix with strong oxidizers (e.g., Nitric Acid) or strong bases without controlled neutralization.

Visualized Safety Logic

The following diagram illustrates the decision-making hierarchy for handling this compound, ensuring no step is skipped.

SafetyWorkflow Start Start: Handling 6-(3,5-Dimethylphenyl)-6-oxohexanoic acid RiskCheck Check State: Solid vs. Solution Start->RiskCheck Solid Solid Form (Dust Risk) RiskCheck->Solid Weighing Solution Solution Form (Splash/Permeation Risk) RiskCheck->Solution Dissolving/Reacting Control1 Use Fume Hood + Static Control Solid->Control1 PPE1 PPE: Nitrile Gloves + Goggles Control1->PPE1 Action Perform Experiment PPE1->Action Control2 Check Solvent Compatibility Solution->Control2 PPE2 PPE: Double Glove (if DCM/Chloroform) Control2->PPE2 PPE2->Action Disposal Disposal: Segregated Organic Acid Waste Action->Disposal

Figure 1: Operational safety workflow distinguishing between solid-state handling (dust focus) and solution-state handling (permeation focus).

References
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[10] [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets.[Link]

  • PubChem. Compound Summary: 6-oxohexanoic acid (Structural Analog). National Library of Medicine. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.